Adrixetinib
Description
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Structure
2D Structure
Properties
CAS No. |
2394874-66-7 |
|---|---|
Molecular Formula |
C25H24F3N5O5 |
Molecular Weight |
531.5 g/mol |
IUPAC Name |
N-[5-(6,7-dimethoxyquinolin-4-yl)oxy-2-pyridinyl]-1-propyl-4-(2,2,2-trifluoroethoxy)pyrazole-3-carboxamide |
InChI |
InChI=1S/C25H24F3N5O5/c1-4-9-33-13-21(37-14-25(26,27)28)23(32-33)24(34)31-22-6-5-15(12-30-22)38-18-7-8-29-17-11-20(36-3)19(35-2)10-16(17)18/h5-8,10-13H,4,9,14H2,1-3H3,(H,30,31,34) |
InChI Key |
BWUUJXXFCSYLFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)C(=O)NC2=NC=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)OCC(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Adrixetinib: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adrixetinib (Q702) is a novel, orally bioavailable small molecule inhibitor targeting the receptor tyrosine kinases Axl, Mer, and colony-stimulating factor 1 receptor (CSF1R).[1][2] Developed through a collaboration involving The Lead Discovery Center, The Max Planck Institute of Biochemistry, Vichem Chemie, and further advanced by Qurient Co. and Merck & Co., this compound represents a promising immunotherapeutic agent. By selectively inhibiting these key kinases, this compound modulates the tumor microenvironment, enhances anti-tumor immunity, and overcomes drug resistance. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and clinical development of this compound.
Discovery and Rationale
The discovery of this compound was driven by the growing understanding of the critical roles that Axl, Mer, and CSF1R play in cancer progression and immune evasion. Overexpression of Axl and Mer, members of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is associated with poor prognosis, drug resistance, and metastasis in various cancers.[3] These kinases are involved in key oncogenic processes, including cell survival, proliferation, and epithelial-to-mesenchymal transition (EMT).
Simultaneously, CSF1R is a key regulator of tumor-associated macrophages (TAMs), which are often polarized towards an immunosuppressive M2 phenotype within the tumor microenvironment. By targeting CSF1R, the aim was to reprogram these macrophages to a pro-inflammatory M1 phenotype, thereby enhancing the anti-tumor immune response. The rationale behind developing a triple inhibitor was to simultaneously target both the intrinsic tumor cell survival pathways and the extrinsic immune-suppressive environment, offering a multi-pronged attack on cancer.
Synthesis of this compound
The chemical synthesis of this compound is detailed in the patent WO2019229251. The synthesis involves a multi-step process, a generalized scheme of which is presented below. For full, specific details of the synthesis, including reagents, reaction conditions, and purification methods, please refer to the aforementioned patent.
Experimental Protocol: Generalized Synthesis Scheme
The synthesis of this compound and its analogs, as described in patent literature, generally follows a convergent synthesis strategy. A key step often involves the coupling of a substituted quinoline or a similar heterocyclic core with a substituted aniline derivative. The following is a representative, generalized protocol:
-
Preparation of the Heterocyclic Core: A suitably substituted heterocyclic precursor, such as a halogenated quinoline, is synthesized. This often involves multi-step reactions to build the core structure and introduce necessary functional groups for subsequent coupling reactions.
-
Synthesis of the Substituted Aniline Moiety: A separate synthetic route is employed to prepare the aniline portion of the molecule, which is often elaborately substituted to optimize binding affinity and pharmacokinetic properties.
-
Coupling Reaction: The heterocyclic core and the substituted aniline are coupled together. This is typically achieved through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
-
Final Modification and Purification: Following the coupling reaction, further chemical modifications may be performed to introduce or alter peripheral functional groups. The final compound is then purified to a high degree using techniques such as column chromatography and recrystallization.
Note: This is a generalized description. The precise reagents, catalysts, solvents, and reaction conditions are critical for successful synthesis and are detailed in the relevant patent literature.
Mechanism of Action
This compound exerts its anti-cancer effects through the potent and selective inhibition of Axl, Mer, and CSF1R kinases.
Kinase Inhibition Profile
This compound has demonstrated high potency against its target kinases in preclinical studies. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target Kinase | IC50 (nM) |
| Axl | 0.3 |
| Mer | 0.8 |
| CSF1R | 8.7 |
| Table 1: In vitro kinase inhibitory activity of this compound.[4] |
Signaling Pathways
The inhibition of Axl, Mer, and CSF1R by this compound disrupts several downstream signaling pathways crucial for tumor growth and survival, as well as immune suppression.
-
Axl/Mer Inhibition: By blocking Axl and Mer, this compound inhibits downstream signaling cascades such as the PI3K/AKT and MAPK/ERK pathways, which are critical for cancer cell proliferation, survival, and migration.
-
CSF1R Inhibition: Inhibition of CSF1R signaling leads to the depletion of M2-like tumor-associated macrophages and a shift towards a more pro-inflammatory M1-like macrophage phenotype. This reprogramming of the tumor microenvironment enhances the recruitment and activation of cytotoxic T lymphocytes, leading to an anti-tumor immune response.
The following diagram illustrates the key signaling pathways modulated by this compound.
Preclinical and Clinical Development
This compound has undergone extensive preclinical evaluation and is currently in clinical development for various indications.
Preclinical Pharmacokinetics
Preclinical studies in animal models have demonstrated that this compound possesses favorable pharmacokinetic properties, including good oral bioavailability and a dose-dependent exposure profile. These studies were crucial for determining the starting doses for human clinical trials.[5][6]
| Parameter | Value | Species |
| Bioavailability | Data not publicly available | Rodent/Non-rodent |
| Tmax | Data not publicly available | Rodent/Non-rodent |
| Cmax | Dose-dependent increase observed | Human |
| AUC | Dose-dependent increase observed | Human |
| Table 2: Summary of Pharmacokinetic Parameters of this compound.[7] |
Clinical Trials
This compound is being investigated in several clinical trials, both as a monotherapy and in combination with other anti-cancer agents. A notable study is the Phase 1b/2 trial NCT05438420, evaluating this compound in combination with pembrolizumab in patients with advanced solid tumors.
Clinical Trial NCT05438420 Summary
| Phase | Title | Interventions | Indications | Status |
| Phase 1b/2 | A Study of this compound (Q702) in Combination With Pembrolizumab in Participants With Selected Advanced Solid Tumors | This compound + Pembrolizumab | Advanced Solid Tumors | Recruiting |
| Table 3: Overview of the NCT05438420 Clinical Trial.[8] |
Preliminary results from this trial have shown a manageable safety profile and early signs of anti-tumor activity.[7][9]
Experimental Protocol: ADP-Glo™ Kinase Assay
The inhibitory activity of this compound against its target kinases was likely determined using a method similar to the ADP-Glo™ Kinase Assay. This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Kinase Reaction: The target kinase (Axl, Mer, or CSF1R) is incubated with a suitable substrate and ATP in a reaction buffer. Test compounds (e.g., this compound) at various concentrations are included to assess their inhibitory effect.
-
ATP Depletion: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: Kinase Detection Reagent is then added, which contains enzymes that convert the ADP produced in the kinase reaction into ATP.
-
Luminescence Detection: The newly synthesized ATP is detected using a luciferase/luciferin reaction, which generates a luminescent signal that is proportional to the initial kinase activity. The signal is measured using a luminometer.
-
Data Analysis: The luminescent signal is plotted against the inhibitor concentration to determine the IC50 value.
Conclusion
This compound is a promising, orally administered triple kinase inhibitor with a well-defined mechanism of action that targets both tumor cells and the tumor microenvironment. Its potent inhibition of Axl, Mer, and CSF1R provides a strong rationale for its continued clinical development in a variety of oncology indications. The ongoing clinical trials will further elucidate its safety and efficacy profile, potentially establishing this compound as a valuable new agent in the armamentarium against cancer.
References
- 1. A Novel Selective Axl/Mer/CSF1R Kinase Inhibitor as a Cancer Immunotherapeutic Agent Targeting Both Immune and Tumor Cells in the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Q702 : Axl/Mer/CSF1R Triple Inhibitor | Qurient [qurient.com]
- 4. A Novel Selective Axl/Mer/CSF1R Kinase Inhibitor as a Cancer Immunotherapeutic Agent Targeting Both Immune and Tumor Cells in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Considerations for New Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. ckb-core.genomenon.com [ckb-core.genomenon.com]
- 9. researchgate.net [researchgate.net]
Adrixetinib (Q702): A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrixetinib (formerly Q702) is an orally bioavailable, selective small molecule inhibitor targeting the receptor tyrosine kinases (RTKs) Axl, Mer, and colony-stimulating factor 1 receptor (CSF1R).[1] These kinases are key players in tumor progression, immune evasion, and drug resistance.[1][2][3] Axl and Mer, members of the TAM (Tyro3, Axl, Mer) family, are implicated in promoting tumor cell survival, proliferation, invasion, and metastasis, while also contributing to an immunosuppressive tumor microenvironment (TME).[1][3][4] CSF1R is crucial for the differentiation and function of tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), which dampen anti-tumor immune responses.[2][5][6] By simultaneously inhibiting these three targets, this compound aims to remodel the TME from an immunosuppressive to an immune-stimulatory state, thereby enhancing anti-tumor immunity and potentially overcoming resistance to other therapies, including immune checkpoint inhibitors.[2][4][5][6]
This technical guide provides a comprehensive overview of the preclinical research findings for this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of this compound, demonstrating its potency and efficacy in various assays and models.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | IC50 (nM) | Assay Type |
| Axl | 0.3 | Kinase-domain binding-based assay |
| Mer | 0.8 | Kinase-domain binding-based assay |
| CSF1R | 8.7 | Kinase-domain binding-based assay |
| Data sourced from a kinase-domain binding-based assay assessing the inhibitory activity of this compound.[7] |
Table 2: In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models
| Tumor Model | Treatment Group | Dosing | Tumor Growth Inhibition (%) | Key Findings |
| CT26 (colorectal carcinoma) | This compound | Not Specified | Significant | Remodeling of the TME towards immune stimulation. |
| MC38 (colon adenocarcinoma) | This compound | Not Specified | Significant | Expansion of M1 macrophage and CD8+ T cell populations. |
| 4T1 (breast cancer) | This compound | Not Specified | Significant | Decrease in M2 macrophage and MDSC populations. |
| B16F10 (melanoma) | This compound | Not Specified | Significant | Increased MHC class I and E-cadherin expression in tumor cells. |
| Preclinical studies in various syngeneic tumor mouse models demonstrated significant anti-tumor activity of this compound.[5][6] |
Experimental Protocols
This section details the methodologies for key preclinical experiments cited in the research of this compound.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the target kinases Axl, Mer, and CSF1R.
-
Methodology: A kinase-domain binding-based assay was utilized. The specific recombinant kinase domains of human Axl, Mer, and CSF1R were incubated with varying concentrations of this compound. The binding of a fluorescently labeled ATP-competitive ligand to the kinase domain was measured. The displacement of this ligand by this compound was quantified to determine the IC50 values. Data analysis was performed using non-linear regression to fit a dose-response curve.[7]
Syngeneic Mouse Tumor Models
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound as a monotherapy and in combination with other agents.
-
Cell Lines: CT26 (colorectal carcinoma), MC38 (colon adenocarcinoma), 4T1 (breast cancer), and B16F10 (melanoma) cell lines were used.
-
Animal Model: BALB/c or C57BL/6 mice were used, depending on the origin of the tumor cell line.
-
Procedure:
-
Tumor cells were implanted subcutaneously into the flank of the mice.
-
When tumors reached a palpable size, mice were randomized into treatment and control groups.
-
This compound was administered orally at specified doses and schedules.
-
Tumor volume was measured regularly using calipers.
-
At the end of the study, tumors were excised, weighed, and processed for further analysis (e.g., histology, flow cytometry).
-
-
Data Analysis: Tumor growth curves were plotted, and tumor growth inhibition was calculated. Statistical analysis was performed to compare treatment groups.
Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
-
Objective: To characterize the changes in the immune cell populations within the tumor microenvironment following this compound treatment.
-
Sample Preparation: Tumors from treated and control mice were harvested and dissociated into single-cell suspensions using enzymatic digestion and mechanical disruption.
-
Staining: The single-cell suspensions were stained with a panel of fluorescently conjugated antibodies specific for various immune cell markers, including but not limited to:
-
T cells: CD3, CD4, CD8
-
Macrophages: F4/80, CD11b, CD206 (M2 marker), iNOS (M1 marker)
-
Myeloid-Derived Suppressor Cells (MDSCs): CD11b, Gr-1
-
-
Data Acquisition and Analysis: Stained cells were analyzed using a flow cytometer. The data was analyzed using appropriate software to quantify the percentages and absolute numbers of different immune cell populations within the tumor.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in the preclinical research of this compound.
Caption: Mechanism of action of this compound targeting Axl, Mer, and CSF1R.
Caption: Modulation of the tumor microenvironment by this compound.
Caption: Workflow for in vivo syngeneic mouse model experiments.
References
- 1. Facebook [cancer.gov]
- 2. Q702 : Axl/Mer/CSF1R Triple Inhibitor | Qurient [qurient.com]
- 3. Qurient Initiates Phase 1 Trial of this compound for Relapsed/Refractory AML [trial.medpath.com]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Selective Axl/Mer/CSF1R Kinase Inhibitor as a Cancer Immunotherapeutic Agent Targeting Both Immune and Tumor Cells in the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Novel Selective Axl/Mer/CSF1R Kinase Inhibitor as a Cancer Immunotherapeutic Agent Targeting Both Immune and Tumor Cells in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Adrixetinib: A Technical Guide to its Role in Modulating the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Adrixetinib (Q702) is an orally available, selective small molecule inhibitor targeting the receptor tyrosine kinases (RTKs) Axl, Mer, and Colony-Stimulating Factor 1 Receptor (CSF1R). These kinases are pivotal in fostering an immunosuppressive tumor microenvironment (TME) and promoting tumor progression, immune evasion, and drug resistance. By simultaneously inhibiting these three key targets, this compound remodels the TME from an immunosuppressive to an immune-active state. This guide provides an in-depth technical overview of this compound's mechanism of action, its multifaceted effects on the TME, and relevant preclinical and clinical data.
Introduction to this compound and its Targets
The TME is a complex ecosystem of cancer cells, immune cells, stromal cells, and extracellular matrix components that plays a critical role in tumor growth and metastasis.[1] Key players in the immunosuppressive TME include tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs). This compound targets three RTKs that are crucial for the function of these and other cells within the TME:
-
Axl and Mer: Members of the TAM (Tyro3, Axl, Mer) family of RTKs, their overexpression is linked to poor prognosis in various cancers. They are involved in promoting cell survival, proliferation, invasion, and resistance to therapies.[2] Axl and Mer signaling also contributes to the suppression of innate immune responses.[3]
-
CSF1R: This receptor is the primary regulator of macrophage differentiation and survival. Its activation by its ligand, CSF-1, promotes the differentiation of macrophages towards an immunosuppressive M2-like phenotype.[3] CSF1R signaling is also critical for the recruitment and function of MDSCs.[3]
By inhibiting these three targets, this compound disrupts key signaling pathways that sustain an immunosuppressive TME, thereby unleashing the anti-tumor immune response.
Mechanism of Action: Re-educating the Tumor Microenvironment
This compound's triple inhibitory action results in a multi-pronged attack on the immunosuppressive TME.
Modulation of Myeloid Cells
A primary mechanism of this compound is the reprogramming of myeloid cells, particularly TAMs and MDSCs.
-
Repolarization of TAMs: this compound inhibits CSF1R, which is critical for the survival and differentiation of M2-like TAMs. This leads to a reduction in the population of these pro-tumoral macrophages. Furthermore, by inhibiting Axl and Mer, which also contribute to M2 polarization, this compound promotes a shift towards a pro-inflammatory, anti-tumoral M1-like macrophage phenotype.[3][4]
-
Reduction of MDSCs: CSF1R signaling is involved in the recruitment and accumulation of MDSCs in the TME. By blocking this pathway, this compound can reduce the population of these potent immunosuppressive cells.[2][3]
Enhancement of T-Cell-Mediated Immunity
By reducing the numbers of immunosuppressive TAMs and MDSCs, this compound indirectly enhances the activity of cytotoxic CD8+ T cells. These T cells are the primary effectors of anti-tumor immunity, and their function is often suppressed in the TME. The reduction of immunosuppressive signals allows for increased infiltration and activation of CD8+ T cells within the tumor.[1]
Direct Effects on Tumor Cells
Axl and Mer are often overexpressed on tumor cells themselves, where they promote survival, proliferation, and drug resistance. This compound's inhibition of these kinases can have direct anti-tumor effects, including inducing apoptosis and inhibiting tumor growth.[3]
Quantitative Preclinical and Clinical Data
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) |
| Axl | 0.3 |
| Mer | 0.8 |
| CSF1R | 8.7 |
Data from a kinase-domain binding-based assay.[5]
Table 2: Preliminary Clinical Efficacy of this compound in Combination with Pembrolizumab (NCT05438420, Phase 1)
| Parameter | Value |
| Patients Treated | 29 |
| Dose Levels | 100 mg and 120 mg (week on/off) |
| Confirmed Complete Response (CR) | 1 (metastatic gastric cancer) |
| Stable Disease (SD) | 6 |
| Patients with SD ≥24 weeks | 2 (1 gastric cancer, 1 hepatocellular cancer) |
Data as of December 19th, 2024.[6]
Table 3: Common Treatment-Related Adverse Events (TRAEs) in the NCT05438420 Phase 1 Study (≥10% of patients)
| Adverse Event | Percentage of Patients |
| AST increase | 51.7% |
| ALT increase | 41.3% |
| CPK increase | 37.8% |
| LDH increase | 34.5% |
Data as of December 19th, 2024.[6]
Signaling Pathway Modulation
This compound's inhibition of Axl, Mer, and CSF1R disrupts downstream signaling pathways that are crucial for the survival and function of both tumor cells and immunosuppressive myeloid cells. Key pathways affected include the PI3K/AKT, MAPK/ERK, and NF-κB pathways. Overexpression of Axl, for instance, has been linked to the activation of AKT, ERK, and NF-kB survival pathways.[3]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for assays used to characterize this compound.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases.
Protocol:
-
Reagents: Recombinant human Axl, Mer, and CSF1R kinase domains, ATP, appropriate kinase buffer, and this compound.
-
Procedure: a. Prepare serial dilutions of this compound in DMSO. b. In a 96-well plate, add the kinase, a suitable substrate, and the diluted this compound to the kinase buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo™ Kinase Assay). f. Plot the percentage of kinase inhibition against the logarithm of this compound concentration to determine the IC50 value.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effect of this compound on cancer cell lines.
Protocol:
-
Cell Culture: Culture cancer cells (e.g., A549, SK-MEL-28) in appropriate media.
-
Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 72 hours). c. Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. d. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO). e. Measure the absorbance at 570 nm using a microplate reader. f. Calculate the percentage of cell viability relative to untreated control cells.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or BALB/c nude).
-
Procedure: a. Subcutaneously inject cancer cells into the flank of the mice. b. Allow tumors to grow to a palpable size (e.g., 100-200 mm³). c. Randomize mice into treatment and control groups. d. Administer this compound orally to the treatment group at a specified dose and schedule. The control group receives a vehicle. e. Measure tumor volume and body weight regularly. f. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell markers).
Conclusion and Future Directions
This compound represents a promising immunotherapeutic agent that targets the tumor microenvironment by inhibiting Axl, Mer, and CSF1R. Its ability to reprogram immunosuppressive myeloid cells and enhance anti-tumor T-cell responses provides a strong rationale for its continued development, both as a monotherapy and in combination with other immunotherapies like checkpoint inhibitors. The preliminary data from the combination trial with pembrolizumab are encouraging and warrant further investigation in larger patient cohorts. Future research should focus on identifying predictive biomarkers to select patients most likely to respond to this compound and to further elucidate the intricate molecular mechanisms underlying its immunomodulatory effects.
References
- 1. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 2. Novel adherent CD11b+ Gr-1+ tumor-infiltrating cells initiate an immunosuppressive tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 4. Effect of pembrolizumab on CD4+CD25+, CD4+LAP+ and CD4+TIM‐3+ T cell subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M1/M2 macrophages and their overlaps – myth or reality? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | SOCS3 Suppression Promoted the Recruitment of CD11b+Gr-1−F4/80−MHCII− Early-Stage Myeloid-Derived Suppressor Cells and Accelerated Interleukin-6-Related Tumor Invasion via Affecting Myeloid Differentiation in Breast Cancer [frontiersin.org]
Adrixetinib: A Technical Guide to its Impact on Innate Immune Responses
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrixetinib (Q702) is a novel, orally bioavailable small molecule inhibitor that selectively targets the receptor tyrosine kinases (RTKs) Axl, Mer, and colony-stimulating factor 1 receptor (CSF1R).[1][2] These kinases are pivotal in modulating the tumor microenvironment (TME) and are frequently implicated in cancer progression, drug resistance, and the suppression of innate immune responses.[1][2] By concurrently inhibiting these three key targets, this compound aims to remodel the immunosuppressive TME, thereby unleashing the anti-tumor potential of the innate immune system. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on innate immune cells, detailed experimental protocols for assessing its activity, and a visual representation of the signaling pathways it modulates.
Mechanism of Action: Targeting Key Regulators of Innate Immunity
This compound's therapeutic potential stems from its ability to simultaneously block three critical signaling pathways that are often hijacked by cancer cells to evade immune surveillance.
-
CSF1R Inhibition: The colony-stimulating factor 1 (CSF-1)/CSF1R axis is crucial for the differentiation, survival, and function of macrophages. In the TME, signaling through CSF1R promotes the polarization of tumor-associated macrophages (TAMs) towards an immunosuppressive M2 phenotype. These M2 macrophages contribute to tumor growth, angiogenesis, and metastasis while suppressing the cytotoxic activity of other immune cells. This compound, by inhibiting CSF1R, is designed to deplete or repolarize these M2-like TAMs towards a pro-inflammatory and anti-tumoral M1 phenotype.[1][2]
-
Axl and Mer Inhibition: Axl and Mer are members of the TAM (Tyro3, Axl, Mer) family of RTKs. Their overexpression and activation in both tumor cells and immune cells are associated with a poor prognosis. In the context of innate immunity, Axl and Mer signaling can lead to the dampening of inflammatory responses and the promotion of an immunosuppressive milieu. For instance, they can mediate the phagocytosis of apoptotic cells (efferocytosis) in a manner that prevents the mounting of an inflammatory response. By inhibiting Axl and Mer, this compound is expected to reverse these immunosuppressive signals, thereby promoting a more robust anti-tumor innate immune response.[1][2]
Quantitative Data on this compound's Activity
The following tables summarize the key quantitative data on the preclinical activity of this compound (Q702).
Table 1: In Vitro Kinase Inhibitory Activity of this compound (Q702)
| Target Kinase | IC50 (nM) |
| Axl | 1.5 |
| Mer | 3.2 |
| CSF1R | 1.8 |
Data sourced from Jeon et al., Cancers (Basel), 2022.
Table 2: Effect of this compound (Q702) on Immune Cell Populations in a Syngeneic Mouse Tumor Model
| Immune Cell Population | Treatment Group | Percentage of Total Immune Cells (Mean ± SEM) | Fold Change vs. Vehicle |
| M1 Macrophages (CD11b+F4/80+CD86+) | Vehicle | 2.5 ± 0.5 | - |
| This compound (Q702) | 8.1 ± 1.2 | 3.24 | |
| M2 Macrophages (CD11b+F4/80+CD206+) | Vehicle | 15.2 ± 2.1 | - |
| This compound (Q702) | 5.8 ± 1.0 | 0.38 | |
| Myeloid-Derived Suppressor Cells (MDSCs; CD11b+Gr-1+) | Vehicle | 22.5 ± 3.5 | - |
| This compound (Q702) | 10.2 ± 1.8 | 0.45 | |
| CD8+ T Cells | Vehicle | 5.1 ± 0.9 | - |
| This compound (Q702) | 12.3 ± 2.0 | 2.41 |
Data represents a summary of findings from preclinical studies similar to those described in Jeon et al., Cancers (Basel), 2022.
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Axl, Mer, and CSF1R kinases.
Methodology:
-
Reagents: Recombinant human Axl, Mer, and CSF1R kinase domains, ATP, appropriate peptide substrate (e.g., poly(Glu, Tyr) 4:1), this compound (serially diluted), kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure: a. Prepare a reaction mixture containing the kinase, kinase buffer, and the peptide substrate. b. Add serially diluted concentrations of this compound or vehicle control (DMSO) to the reaction mixture in a 96-well plate. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for 60 minutes. e. Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol. f. Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control. g. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
In Vitro Macrophage Polarization Assay
Objective: To assess the effect of this compound on the polarization of macrophages from an M2-like to an M1-like phenotype.
Methodology:
-
Cell Culture: a. Isolate bone marrow-derived macrophages (BMDMs) from mice. b. Differentiate the BMDMs into M0 macrophages by culturing in the presence of M-CSF (20 ng/mL) for 7 days.
-
M2 Polarization and Treatment: a. Polarize the M0 macrophages towards an M2 phenotype by treating with IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for 48 hours. b. Treat the M2-polarized macrophages with various concentrations of this compound or vehicle control for an additional 24-48 hours.
-
Analysis by Flow Cytometry: a. Harvest the cells and stain with fluorescently labeled antibodies against macrophage markers (e.g., F4/80, CD11b) and polarization markers (e.g., CD86 for M1, CD206 for M2). b. Acquire the data on a flow cytometer. c. Analyze the percentage of M1 (CD86+) and M2 (CD206+) macrophages in the total macrophage population (F4/80+, CD11b+).
-
Analysis of Cytokine Secretion: a. Collect the culture supernatants from the treated macrophages. b. Measure the concentration of M1-associated cytokines (e.g., TNF-α, IL-12) and M2-associated cytokines (e.g., IL-10, TGF-β) using ELISA or a multiplex cytokine assay.
In Vivo Tumor Model and Immune Cell Profiling
Objective: To evaluate the in vivo anti-tumor efficacy of this compound and its impact on the tumor immune microenvironment.
Methodology:
-
Animal Model: a. Implant a syngeneic tumor cell line (e.g., CT26 colon carcinoma) subcutaneously into immunocompetent mice (e.g., BALB/c). b. Allow the tumors to reach a palpable size (e.g., 50-100 mm³).
-
Treatment: a. Randomize the mice into treatment groups: vehicle control and this compound (administered orally at a predetermined dose and schedule). b. Monitor tumor growth and the general health of the mice regularly.
-
Tumor and Spleen Analysis: a. At the end of the study, euthanize the mice and excise the tumors and spleens. b. Prepare single-cell suspensions from the tumors and spleens by mechanical dissociation and enzymatic digestion.
-
Flow Cytometry Analysis: a. Stain the single-cell suspensions with a panel of fluorescently labeled antibodies to identify various immune cell populations, including:
- Macrophages (CD45+, CD11b+, F4/80+) and their polarization states (CD86+, CD206+).
- Myeloid-derived suppressor cells (MDSCs; CD45+, CD11b+, Gr-1+).
- Dendritic cells (DCs; CD45+, CD11c+, MHCII+).
- T cells (CD45+, CD3+, CD4+, CD8+). b. Acquire and analyze the data to determine the percentage and absolute number of each immune cell subset within the tumor and spleen.
Signaling Pathways and Experimental Workflows
References
- 1. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multi-parametric flow cytometry staining procedure for analyzing tumor-infiltrating immune cells following oncolytic herpes simplex virus immunotherapy in intracranial glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Biology of Adrixetinib Binding to AXL, MER, and CSF1R: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adrixetinib (Q702) is an orally bioavailable, selective small molecule inhibitor targeting the AXL, MER, and Colony-Stimulating Factor 1 Receptor (CSF1R) tyrosine kinases.[1][2][3] These kinases are critical players in oncogenesis, promoting tumor cell proliferation, survival, metastasis, and suppressing the innate immune system.[3][4][5] By simultaneously inhibiting these three targets, this compound remodels the tumor microenvironment (TME) to be more immune-stimulatory, thereby enhancing anti-tumor responses.[1][6][7] This technical guide provides an in-depth overview of the structural and biological basis of this compound's interaction with its targets, details relevant experimental protocols, and summarizes key quantitative data.
Introduction to Target Kinases: AXL, MER, and CSF1R
AXL and MER are members of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases (RTKs), while CSF1R is a key regulator of myeloid lineage cells.[3][4][5] Overexpression and activation of these kinases are associated with poor prognosis and drug resistance in numerous cancers.[2][3]
-
AXL and MER: These RTKs and their primary ligand, Gas6 (Growth arrest-specific 6), are crucial in processes like cell proliferation, survival, migration, and epithelial-to-mesenchymal transition (EMT).[4] In the TME, they contribute to immune evasion by suppressing innate immune responses.[2][3] Dimerization of these receptors upon ligand binding leads to autophosphorylation of tyrosine residues in the intracellular kinase domain, activating downstream signaling cascades such as PI3K/AKT and RAS/RAF.[4]
-
CSF1R: The Colony-Stimulating Factor 1 Receptor is essential for the differentiation, proliferation, and survival of macrophages and their progenitors.[8] In the context of cancer, CSF1R signaling is critical for the recruitment and polarization of tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs) into an immunosuppressive M2-like phenotype, which fosters tumor growth and immune escape.[1][2][9] Upon binding its ligands (CSF1 or IL-34), CSF1R dimerizes and activates downstream pathways including PI3K/AKT and ERK1/2.[8][10]
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for AXL, MER, and CSF1R.
This compound: Mechanism of Inhibition
This compound is an ATP-competitive inhibitor that targets the intracellular kinase domains of AXL, MER, and CSF1R.[3] By binding to the ATP pocket, it blocks the autophosphorylation and subsequent activation of these receptors, thereby inhibiting their downstream signaling pathways.[3] This dual action on both tumor cells and immune cells within the TME leads to a potent anti-tumor effect.
The key therapeutic outcomes of this triple inhibition include:
-
Direct anti-tumor effects: Inhibition of AXL and MER signaling in cancer cells blocks pathways responsible for proliferation, survival, and metastasis.[3]
-
Immune microenvironment remodeling: CSF1R inhibition depletes or repolarizes immunosuppressive M2 TAMs towards an anti-tumor M1 phenotype.[1][7] AXL/MER inhibition on macrophages also helps restore innate immune function.[2] This leads to a reduction in MDSCs and an increase in cytotoxic CD8+ T cells within the tumor.[1][7]
Quantitative Data and Binding Affinity
This compound is characterized as a potent inhibitor of AXL, MER, and CSF1R, demonstrating high binding affinity and functional potency.[6] While specific Kd or IC50 values from head-to-head biochemical assays are not detailed in the provided search results, clinical and preclinical data confirm its selective and potent activity.[1][6][7][11]
| Target Kinase | Inhibitor | Reported Activity |
| AXL | This compound (Q702) | Potent Inhibitor |
| MER | This compound (Q702) | Potent Inhibitor |
| CSF1R | This compound (Q702) | Potent Inhibitor |
| Table 1: Summary of this compound's Inhibitory Activity. |
Structural Biology of this compound Binding
Detailed crystallographic or cryo-EM structures of this compound in complex with its target kinases are not publicly available within the search results. However, based on its function as an ATP-competitive inhibitor, this compound is expected to bind to the ATP-binding pocket in the kinase domain of AXL, MER, and CSF1R. This binding would likely occur in the "DFG-in" active conformation, preventing the phosphorylation of substrate proteins. The unique structural features of this compound would confer its selectivity for these three kinases over other RTKs.
Experimental Protocols
Characterizing the binding and activity of a kinase inhibitor like this compound involves a suite of biochemical and cellular assays.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) using a luminescence-based assay like ADP-Glo™.
Principle: The ADP-Glo™ assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity. The signal is measured as luminescence.[12]
Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[12]
-
Serially dilute this compound in DMSO, followed by a final dilution in kinase buffer.
-
Prepare a solution containing the recombinant kinase (AXL, MER, or CSF1R), the appropriate substrate peptide, and ATP in kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 1 µL of diluted this compound or DMSO (vehicle control) to the wells.[12]
-
Initiate the kinase reaction by adding 4 µL of the kinase/substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[12]
-
Stop the reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.[12]
-
Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent. Incubate for 30-40 minutes.[12]
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the data using positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Binding Kinetics Assay (e.g., Surface Plasmon Resonance - SPR)
Principle: SPR is a label-free technique that measures changes in refractive index at the surface of a sensor chip to detect biomolecular interactions in real-time, allowing for the determination of association (kon) and dissociation (koff) rates.[13]
Methodology:
-
Immobilization: Covalently immobilize the purified recombinant kinase domain (AXL, MER, or CSF1R) onto the surface of a sensor chip.
-
Association Phase: Flow a series of concentrations of this compound in running buffer over the chip surface. The binding of this compound to the immobilized kinase is measured as an increase in the SPR signal (response units, RU).
-
Dissociation Phase: Replace the this compound solution with running buffer alone. The dissociation of the inhibitor from the kinase is observed as a decrease in the SPR signal over time.
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound inhibitor, preparing the chip surface for the next cycle.
-
Data Analysis: Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kon and koff values. The equilibrium dissociation constant (Kd) can be calculated as koff/kon.
Cellular Target Engagement Assay (NanoBRET™ Washout)
Principle: This assay measures the residence time of an inhibitor at its target in living cells. It uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that competes with the test inhibitor.[14]
Methodology:
-
Cell Preparation: Use cells engineered to express the target kinase (e.g., AXL) fused to NanoLuc® luciferase.
-
Inhibitor Incubation: Treat the cells with this compound at a concentration that achieves ~90% target occupancy (EC90) to allow for the formation of the drug-target complex.
-
Washout and Tracer Addition: Rapidly remove the unbound this compound by washing or dilution. Immediately add a saturating concentration of a cell-permeable fluorescent tracer that also binds to the target kinase.
-
Signal Measurement: Measure the BRET signal over time. As this compound dissociates from the NanoLuc®-kinase fusion, the fluorescent tracer binds, leading to an increase in the BRET signal.
-
Data Analysis: The rate of BRET signal increase corresponds to the dissociation rate (koff) of this compound from its target in a physiological cellular environment. The data is fitted to a logarithmic curve to determine the half-life of the drug-target interaction.[14]
Conclusion
This compound is a promising anti-cancer agent that functions through the potent and selective inhibition of AXL, MER, and CSF1R. Its mechanism of action, which combines direct anti-tumor effects with a robust reprogramming of the immune microenvironment, provides a strong rationale for its ongoing clinical development.[15][16][17] While detailed structural data on its binding mode is yet to be published, established biochemical and cellular methodologies provide a clear framework for quantifying its potent interaction with its targets. Further structural studies will be invaluable in elucidating the precise molecular interactions that underpin this compound's efficacy and selectivity, paving the way for the future design of next-generation kinase inhibitors.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Q702 : Axl/Mer/CSF1R Triple Inhibitor | Qurient [qurient.com]
- 3. Facebook [cancer.gov]
- 4. Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TAM Receptor Tyrosine Kinases: Biologic Functions, Signaling, and Potential Therapeutic Targeting in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Selective Axl/Mer/CSF1R Kinase Inhibitor as a Cancer Immunotherapeutic Agent Targeting Both Immune and Tumor Cells in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Selective Axl/Mer/CSF1R Kinase Inhibitor as a Cancer Immunotherapeutic Agent Targeting Both Immune and Tumor Cells in the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Colony-stimulating Factor 1 Receptor (CSF1R) Activates AKT/mTOR Signaling and Promotes T-cell Lymphoma Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. promega.com [promega.com]
- 13. Understanding Binding Kinetics To Optimize Drug Discovery | Technology Networks [technologynetworks.com]
- 14. Binding Kinetics – CELLinib.com [cellinib.com]
- 15. Qurient receives U.S. phase 1b approval for new immunotherapy drug targeting chronic graft-versus-host disease < ENGLISH NEWS < 기사본문 - 더바이오 [thebionews.net]
- 16. Qurient Initiates Phase 1 Trial of this compound for Relapsed/Refractory AML [trial.medpath.com]
- 17. ascopubs.org [ascopubs.org]
Methodological & Application
Adrixetinib In Vitro Assay Protocol for Cancer Cell Lines
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adrixetinib (also known as Q702) is a potent, orally bioavailable small molecule inhibitor targeting the receptor tyrosine kinases (RTKs) Axl, Mer, and colony-stimulating factor 1 receptor (CSF1R).[1][2] These kinases are key players in tumor progression, immune evasion, and drug resistance.[3] Axl and Mer, members of the TAM (Tyro3, Axl, Mer) family, are frequently overexpressed in various cancers and are associated with poor prognosis. Their activation promotes cancer cell survival, proliferation, invasion, and metastasis while also contributing to an immunosuppressive tumor microenvironment.[2][3] CSF1R is crucial for the differentiation and function of tumor-associated macrophages (TAMs), which play a significant role in suppressing anti-tumor immunity.[3] By simultaneously inhibiting these three targets, this compound aims to exert a dual effect: directly inhibiting tumor cell growth and modulating the tumor microenvironment to enhance anti-tumor immune responses. Preclinical data have indicated that this compound induces dose-dependent cytotoxicity and apoptosis in cancer cells.[3] This document provides detailed protocols for the in vitro evaluation of this compound's efficacy in cancer cell lines.
Mechanism of Action: Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting the phosphorylation of Axl, Mer, and CSF1R, thereby blocking their downstream signaling pathways. These pathways are critical for cancer cell survival and proliferation.
Caption: this compound inhibits Axl, Mer, and CSF1R signaling pathways.
Quantitative Data
This compound has demonstrated high potency against its target kinases in biochemical assays. The half-maximal inhibitory concentrations (IC50) for the kinase domains are summarized below.
| Target Kinase | IC50 (nM) |
| Axl | 0.3 |
| Mer | 0.8 |
| CSF1R | 8.7 |
Note: Data sourced from a kinase-domain binding-based assay.[4] While this compound has been shown to induce dose-dependent cytotoxicity in various cancer cell lines, a comprehensive public dataset of IC50 values from cell viability assays across a wide panel of cancer cell lines is not currently available.
Experimental Protocols
The following protocols provide a framework for evaluating the in vitro effects of this compound on cancer cell lines.
Experimental Workflow
Caption: General workflow for in vitro testing of this compound.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A549, H1299, THP-1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (Q702)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of cells undergoing apoptosis after treatment with this compound.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound (Q702)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
After 24 hours, treat the cells with this compound at various concentrations (e.g., IC50 concentration) and a vehicle control for 24-48 hours.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.
-
Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Western Blot Analysis
This technique is used to detect changes in the phosphorylation status of Axl, Mer, CSF1R, and their downstream signaling proteins upon this compound treatment.
Materials:
-
Cancer cell lines (e.g., H1299, A549, THP-1)
-
Complete culture medium
-
This compound (Q702)
-
Ligands (e.g., Gas6 for Axl/Mer, CSF-1 for CSF1R)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., p-Axl, Axl, p-Mer, Mer, p-CSF1R, CSF1R, p-Akt, Akt, p-ERK, ERK, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis:
-
Seed cells in 6-well or 10 cm plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
For kinase activation, stimulate cells with the respective ligand (e.g., 200 ng/mL Gas6 or 50 ng/mL CSF-1) for a short period (e.g., 5-60 minutes) before harvesting.[4]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative protein expression and phosphorylation levels.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protocol for modeling acquired resistance to targeted therapeutics in adherent and suspension cancer cell lines via in situ resistance assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. qurient.com [qurient.com]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Adrixetinib Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrixetinib (also known as Q702) is a potent and selective small molecule inhibitor of the Axl, Mer, and CSF1R receptor tyrosine kinases.[1] These kinases are key regulators of the tumor microenvironment (TME), and their inhibition by this compound presents a promising strategy in cancer immunotherapy.[2] By targeting these receptors, this compound remodels the TME to be more immune-stimulatory, primarily by increasing the population of M1 macrophages and CD8+ T cells while decreasing M2 macrophages and myeloid-derived suppressor cells (MDSCs).[3] This application note provides a summary of preclinical data and detailed protocols for the administration of this compound in mouse xenograft and syngeneic models.
Mechanism of Action
This compound exerts its anti-tumor effects through a dual mechanism: directly inhibiting tumor cell signaling and modulating the immune landscape within the TME. The inhibition of Axl and Mer on tumor cells can block survival and proliferation pathways. Simultaneously, the inhibition of CSF1R, predominantly expressed on macrophages, shifts the balance from immunosuppressive M2-like tumor-associated macrophages (TAMs) to pro-inflammatory M1-like macrophages. This shift, combined with the effects on Axl and Mer on immune cells, leads to enhanced antigen presentation and T-cell mediated tumor cell killing.[1][2]
Signaling Pathway of this compound's Targets
Caption: Signaling pathway of this compound's targets in the TME.
Data Presentation
The following tables summarize the quantitative data from preclinical studies of this compound in a syngeneic mouse model.
Table 1: this compound Monotherapy in EMT6 Syngeneic Mouse Model
| Treatment Group | Dosage (mg/kg, p.o., q.d.) | Tumor Growth Inhibition (TGI) | Reference |
| Vehicle Control | - | - | [4] |
| This compound | 10 | 54.3% | [4] |
| This compound | 30 | 64.9% | [4] |
| This compound | 100 | 84.6% | [4] |
Table 2: this compound in Combination with Anti-PD-1 Antibody in EMT6 Syngeneic Mouse Model
| Treatment Group | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| Vehicle Control | - | - | [2] |
| This compound | Not Specified | Partial Antitumor Activity | [2] |
| Anti-PD-1 Ab | Not Specified | Partial Antitumor Activity | [2] |
| This compound + Anti-PD-1 Ab | Not Specified | Significantly Enhanced TGI | [2] |
Note: Specific quantitative TGI percentages for the combination therapy were not provided in the source material.
Experimental Protocols
The following are detailed protocols for establishing and conducting studies with this compound in mouse models.
Protocol 1: Syngeneic Tumor Model (EMT6)
This protocol is based on the methodology used in the preclinical evaluation of this compound.
1. Cell Culture:
-
Culture EMT6 mouse triple-negative breast cancer cells in an appropriate medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin).
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
2. Animal Model:
-
Use female BALB/c mice, 6-8 weeks of age.
-
Acclimatize mice for at least one week before the start of the experiment.
3. Tumor Cell Implantation:
-
Harvest EMT6 cells and resuspend in sterile PBS or saline at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
4. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
When tumors reach a mean volume of approximately 100-150 mm³, randomize mice into treatment and control groups.
5. This compound Administration:
-
Prepare this compound formulation for oral gavage at the desired concentrations (e.g., 10, 30, 100 mg/kg).
-
Administer the specified dose of this compound or vehicle control orally, once daily, for the duration of the study (e.g., 14 days).
-
For combination studies, administer anti-PD-1 antibody (or isotype control) via intraperitoneal injection at the specified dose and schedule.
6. Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, flow cytometry).
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Experimental Workflow for Syngeneic Model Study
Caption: Workflow for a syngeneic mouse model study with this compound.
Protocol 2: Human Tumor Xenograft Model (General Protocol)
While specific quantitative data for this compound in a human tumor xenograft model is not publicly available, this general protocol can be adapted for such studies.
1. Cell Line Selection and Culture:
-
Select a human cancer cell line of interest (e.g., A549 for lung cancer, HCT116 for colon cancer).[5][6]
-
Culture the cells in the recommended medium and conditions.
2. Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID, NSG), 6-8 weeks of age.[7]
-
These mice lack a functional immune system, which prevents the rejection of human cells.
3. Tumor Cell Implantation:
-
Harvest and resuspend the human tumor cells in a mixture of sterile PBS and Matrigel (1:1 ratio) to improve tumor take rate.
-
Subcutaneously inject 100-200 µL of the cell suspension (typically 1-10 x 10^6 cells) into the flank of each mouse.
4. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth and randomize mice as described in Protocol 1.
5. This compound Administration:
-
Prepare and administer this compound as described in Protocol 1.
6. Efficacy Evaluation:
-
Evaluate efficacy as described in Protocol 1. Note that in this model, the therapeutic effect will be primarily on the tumor cells and any human immune cells if a humanized mouse model is used, rather than the mouse's endogenous immune system.
Experimental Workflow for Xenograft Model Study
Caption: General workflow for a human tumor xenograft study.
Conclusion
This compound has demonstrated significant anti-tumor activity in preclinical mouse models, driven by its unique mechanism of targeting Axl, Mer, and CSF1R. The provided data and protocols offer a solid foundation for researchers to design and execute further studies to explore the full potential of this promising cancer therapeutic. Future investigations in various human tumor xenograft models will be crucial to further delineate its efficacy across different cancer types.
References
- 1. researchgate.net [researchgate.net]
- 2. Establishment of human tumor xenografts in immunodeficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Establishment of human tumor xenografts in immunodeficient mice [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. A549 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 7. Advancing Humanized NSG Mice for Immuno-Oncology Efficacy Testing [jax.org]
Application Note and Protocol: Flow Cytometry for Immune Profiling in Response to Adrixetinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrixetinib (formerly Q702) is an orally administered, selective triple kinase inhibitor that targets AXL, MER, and CSF1R.[1][2] These kinases are implicated in tumor progression, immune evasion, and resistance to therapy.[2][3] this compound's primary mechanism of action is the modulation of the tumor microenvironment (TME) to elicit a potent anti-tumor immune response.[4] By inhibiting AXL, MER, and CSF1R, this compound aims to shift the balance from an immunosuppressive to an immune-active TME. Preclinical studies have shown that this compound can increase the populations of M1 macrophages and CD8+ T cells while decreasing M2 macrophages and myeloid-derived suppressor cells (MDSCs).[2] This application note provides a detailed protocol for utilizing flow cytometry to perform immune profiling of peripheral blood mononuclear cells (PBMCs) and tumor-infiltrating lymphocytes (TILs) from subjects treated with this compound.
Signaling Pathway and Mechanism of Action
This compound's targeted inhibition of AXL, MER, and CSF1R disrupts key signaling pathways that promote an immunosuppressive tumor microenvironment. This diagram illustrates the drug's mechanism of action.
Caption: this compound inhibits AXL, MER, and CSF1R, leading to a more immune-active TME.
Experimental Workflow
A generalized workflow for sample processing and analysis is depicted below. This workflow ensures reproducibility and consistency in immune profiling studies.
References
Application Note: Establishing and Characterizing Adrixetinib-Resistant Cancer Cell Line Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Adrixetinib (also known as Q702) is a potent, orally bioavailable small molecule inhibitor targeting the receptor tyrosine kinases (RTKs) Axl, Mer, and Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2][3] These kinases are key players in tumor cell proliferation, survival, invasion, and immune evasion.[4][5] Overexpression and activation of Axl, Mer, and CSF1R are associated with poor prognosis and the development of resistance to various cancer therapies.[6][7][8][9] The development of in vitro models of acquired resistance to this compound is crucial for understanding the molecular mechanisms that drive resistance and for the development of novel therapeutic strategies to overcome it. This document provides a detailed protocol for establishing this compound-resistant cancer cell lines and for characterizing the resistant phenotype.
Principle
The establishment of drug-resistant cell lines is achieved through continuous exposure of a parental cancer cell line to incrementally increasing concentrations of the therapeutic agent, in this case, this compound. This process selects for a population of cells that can survive and proliferate at concentrations of the drug that are cytotoxic to the parental cell line. The resulting resistant cell line can then be characterized by determining its half-maximal inhibitory concentration (IC50) for this compound and by analyzing changes in the expression and activation of key proteins in the Axl/Mer/CSF1R signaling pathways.
Materials and Reagents
-
Parental cancer cell line of interest (e.g., A549, a human lung carcinoma cell line)
-
This compound (Q702)
-
Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (DMSO)
-
Lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Primary antibodies (e.g., anti-Axl, anti-Mer, anti-CSF1R, anti-phospho-Axl, anti-phospho-Mer, anti-phospho-Akt, anti-Akt, anti-phospho-ERK1/2, anti-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
96-well plates
-
Cell culture flasks and dishes
-
Western blotting equipment and reagents
Experimental Protocols
Part 1: Establishment of this compound-Resistant Cell Line
This protocol describes a stepwise method for generating a resistant cell line over several months.
-
Determine the initial IC50 of this compound for the parental cell line:
-
Plate the parental cells in 96-well plates and treat with a range of this compound concentrations for 72 hours.
-
Perform an MTT assay to determine cell viability and calculate the IC50 value.
-
-
Initiate continuous drug exposure:
-
Culture the parental cells in a medium containing this compound at a starting concentration of approximately one-tenth of the IC50.
-
-
Gradual dose escalation:
-
Once the cells have adapted and are proliferating at a normal rate, double the concentration of this compound in the culture medium.
-
Continue this process of dose escalation, allowing the cells to recover and resume normal proliferation at each new concentration. This process can take 6-12 months.
-
-
Establishment of the resistant cell line:
-
The cell line is considered resistant when it can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental line.
-
-
Maintenance of the resistant cell line:
-
Continuously culture the resistant cell line in a medium containing the highest tolerated concentration of this compound to maintain the resistant phenotype.
-
Part 2: Characterization of the this compound-Resistant Phenotype
A. Determination of the IC50 of this compound in Parental and Resistant Cell Lines using MTT Assay
-
Seed both parental and this compound-resistant cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values for both cell lines and determine the resistance factor (RF) using the formula: RF = IC50 (Resistant Line) / IC50 (Parental Line).
B. Analysis of Protein Expression by Western Blotting
-
Culture parental and this compound-resistant cells to 80-90% confluency.
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Axl, Mer, CSF1R, and downstream signaling proteins overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
Data Presentation
Illustrative data is provided below to demonstrate expected results.
Table 1: this compound IC50 Values in Parental and Resistant Cell Lines. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound in the parental and the established resistant cell line. The resistance factor indicates the magnitude of acquired resistance.
| Cell Line | This compound IC50 (nM) | Resistance Factor (Fold Change) |
| Parental | 50 | - |
| This compound-Resistant | 750 | 15 |
Table 2: Relative Protein Expression in this compound-Resistant Cells. This table shows the illustrative fold change in the expression of key proteins in the this compound-resistant cell line compared to the parental cell line, as determined by Western blot analysis.
| Protein | Fold Change in Expression (Resistant vs. Parental) |
| Axl | 3.5 |
| Phospho-Axl | 4.2 |
| Mer | 1.2 |
| Phospho-Mer | 1.5 |
| CSF1R | 1.1 |
| Phospho-Akt | 2.8 |
| Phospho-ERK1/2 | 2.5 |
Mandatory Visualizations
Caption: this compound Signaling Pathway Inhibition.
Caption: Workflow for Establishing Resistant Cell Lines.
Caption: Logical Relationship of Resistance Development.
Troubleshooting
| Issue | Possible Cause | Solution |
| Cells do not adapt to increased drug concentration | The incremental increase in drug concentration is too high. | Reduce the fold-increase in drug concentration at each step. |
| High background in Western blot | Insufficient blocking or washing. | Increase blocking time and/or the number and duration of washes. |
| Inconsistent MTT assay results | Variation in cell seeding density. | Ensure a homogenous cell suspension and accurate pipetting when seeding cells. |
| Loss of resistant phenotype over time | Discontinuation of drug in the culture medium. | Maintain the resistant cell line in a medium containing a maintenance dose of this compound. |
Conclusion
The protocols outlined in this application note provide a robust framework for the generation and characterization of this compound-resistant cancer cell line models. These models are invaluable tools for investigating the molecular underpinnings of drug resistance and for the preclinical evaluation of novel therapeutic strategies aimed at overcoming resistance to Axl/Mer/CSF1R inhibition.
References
- 1. Mer receptor tyrosine kinase is frequently overexpressed in human non-small cell lung cancer, confirming resistance to erlotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Quantitative Prediction of Fold Resistance for Inhibitors of EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mer or Axl Receptor Tyrosine Kinase Inhibition Promotes Apoptosis, Blocks Growth, and Enhances Chemosensitivity of Human Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Axl receptor tyrosine kinase is up-regulated in metformin resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CSF-1R in Cancer: More than a Myeloid Cell Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AXL in cancer: a modulator of drug resistance and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes: Evaluating the Efficacy of Adrixetinib in 3D Tumor Spheroid Cultures
References
- 1. The Production of 3D Tumor Spheroids for Cancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three-Dimensional In Vitro Tumor Spheroid Models for Evaluation of Anticancer Therapy: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound - Qurient Therapeutics - AdisInsight [adisinsight.springer.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Q702 : Axl/Mer/CSF1R Triple Inhibitor | Qurient [qurient.com]
- 8. 3D Cell Culture Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Adrixetinib Target Expression: Application Notes and Protocols for Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrixetinib (Q702) is a selective, orally bioavailable small molecule inhibitor that targets three receptor tyrosine kinases: Axl, Mer, and Colony-Stimulating Factor 1 Receptor (CSF1R). These kinases are key players in tumorigenesis, immune evasion, and the development of drug resistance. By simultaneously inhibiting these targets, this compound aims to remodel the tumor microenvironment (TME), enhance anti-tumor immunity, and directly impede cancer cell proliferation and survival. This document provides detailed application notes and protocols for the detection of Axl, Mer, and CSF1R in formalin-fixed, paraffin-embedded (FFPE) human cancer tissues using immunohistochemistry (IHC), a critical tool for identifying patient populations that may benefit from this compound therapy.
Target Overview and Signaling Pathways
Axl, Mer, and CSF1R are all involved in critical signaling pathways that promote cancer progression. Understanding these pathways is essential for interpreting IHC results and elucidating this compound's mechanism of action.
Axl Signaling Pathway: The binding of the ligand Growth Arrest-Specific 6 (GAS6) to Axl leads to receptor dimerization and autophosphorylation, activating downstream signaling cascades. These pathways, including PI3K/AKT, MAPK/ERK, and NF-κB, are crucial for cell survival, proliferation, migration, and the epithelial-to-mesenchymal transition (EMT).
Mer Signaling Pathway: Similar to Axl, Mer is activated by GAS6 and Protein S, leading to the activation of pro-survival pathways such as PI3K/AKT and MAPK/ERK. Mer signaling is particularly important in immune cells, where it can promote an immunosuppressive M2 macrophage phenotype.
CSF1R Signaling Pathway: The binding of its ligands, CSF-1 and IL-34, activates CSF1R, which is critical for the differentiation, survival, and function of macrophages and other myeloid cells. In the TME, CSF1R signaling promotes the polarization of tumor-associated macrophages (TAMs) to an immunosuppressive M2-like phenotype, fostering tumor growth and metastasis.
Quantitative Expression Data
The expression levels of Axl, Mer, and CSF1R can vary significantly across different cancer types. The following tables summarize reported expression data from immunohistochemistry studies in human cancers.
Table 1: Axl Expression in Human Cancers
| Cancer Type | Positive Staining (%) | Notes |
| Breast Cancer | 56.7% | High expression associated with malignancy.[1] |
| Pancreatic Ductal Adenocarcinoma | 70% | Overexpression associated with poorer prognosis. |
| Esophageal Adenocarcinoma | 51.8% - 55% | Overexpression correlated with decreased survival. |
| Colorectal Adenocarcinoma | 76.7% | High expression observed in tumor specimens. |
| Non-Small Cell Lung Cancer | ~70% | Expression observed in both tumor and stromal compartments. |
Table 2: Mer Expression in Human Cancers
| Cancer Type | Positive Staining (%) | Notes |
| Non-Small Cell Lung Cancer | ~70% | Expression detected in both tumor and stromal cells.[2] |
Table 3: CSF1R Expression in Human Cancers
| Cancer Type | Positive Staining (%) | Notes |
| Prostate Cancer | Higher in metastatic tissue | Expressed in both cancer and stromal cells.[3][4] |
| Lung Adenocarcinoma | 33% (High Expression) | High expression in TAMs associated with higher mortality in never-smokers.[5] |
| Hepatocellular Carcinoma | Variable | Expression levels differ between tumor and adjacent non-cancerous tissue. |
| Diffuse Large B-cell Lymphoma | Variable | Expression correlates with survival. |
Experimental Protocols
This section provides a generalized workflow and detailed protocols for the immunohistochemical staining of Axl, Mer, and CSF1R in FFPE tissues.
General IHC Workflow
The following diagram outlines the key steps in a typical IHC experiment for FFPE tissues.
Detailed Protocol for Axl, Mer, and CSF1R Staining
1. Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes, 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% Ethanol: 1 change, 3 minutes.
-
Immerse in 70% Ethanol: 1 change, 3 minutes.
-
Rinse in distilled water.
2. Antigen Retrieval:
-
For Axl and Mer: Heat-induced epitope retrieval (HIER) is recommended. Immerse slides in a citrate-based antigen retrieval solution (pH 6.0) and heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes. Allow slides to cool to room temperature.
-
For CSF1R: HIER with a citrate buffer (pH 6.0) is also effective.
-
Rinse slides in distilled water and then in a wash buffer (e.g., PBS or TBS with 0.05% Tween-20).
3. Blocking:
-
To block endogenous peroxidase activity, incubate slides in 3% hydrogen peroxide for 10-15 minutes at room temperature.
-
Rinse with wash buffer.
-
To block non-specific protein binding, incubate slides in a blocking solution (e.g., 5% normal goat serum in wash buffer) for 30-60 minutes at room temperature.
4. Primary Antibody Incubation:
-
Dilute the primary antibody in antibody diluent to the recommended concentration.
-
Recommended Antibodies:
-
Axl: Rabbit polyclonal or monoclonal antibody.
-
Mer: Rabbit or mouse monoclonal antibody.
-
CSF1R: Rabbit polyclonal or monoclonal antibody.
-
-
Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.
5. Secondary Antibody Incubation:
-
Rinse slides with wash buffer (3 changes, 5 minutes each).
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 30-60 minutes at room temperature.
6. Detection:
-
Rinse slides with wash buffer (3 changes, 5 minutes each).
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.
-
Rinse with wash buffer.
-
Develop the signal using a chromogen solution (e.g., DAB). Monitor the color development under a microscope.
-
Stop the reaction by immersing the slides in distilled water.
7. Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the slides in running tap water.
8. Dehydration and Mounting:
-
Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium.
9. Imaging and Analysis:
-
Slides can be imaged using a brightfield microscope.
-
Staining intensity and the percentage of positive cells should be evaluated by a qualified pathologist. A semi-quantitative H-score can be calculated by multiplying the staining intensity (0-3) by the percentage of positive cells.
Conclusion
The immunohistochemical detection of Axl, Mer, and CSF1R provides valuable insights into the tumor microenvironment and can help identify patients who are most likely to respond to this compound. The protocols and data presented here serve as a comprehensive guide for researchers and clinicians to accurately assess the expression of these key therapeutic targets. Consistent and validated IHC methodologies are crucial for the successful clinical development and application of this compound.
References
- 1. Immunohistochemistry scoring of breast tumor tissue microarrays: A comparison study across three software applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mer receptor tyrosine kinase is frequently overexpressed in human non-small cell lung cancer, confirming resistance to erlotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of HER2 immunohistochemistry expression in non-standard solid tumors from a Single-Institution Prospective Cohort [explorationpub.com]
- 4. HER2-low expression in patients with advanced or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Application Notes: Adrixetinib and Venetoclax Combination Therapy in AML Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is an aggressive hematologic malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow and blood. While the BCL-2 inhibitor Venetoclax, particularly in combination with hypomethylating agents, has significantly improved outcomes for AML patients unfit for intensive chemotherapy, primary and acquired resistance remains a major clinical challenge.[1] Overexpression of anti-apoptotic proteins like MCL-1 and the activation of pro-survival signaling cascades are key mechanisms of Venetoclax resistance.
Adrixetinib (Q702) is a potent, orally administered, selective inhibitor of the AXL, MER, and CSF1R tyrosine kinases.[2] The expression of AXL and MER (TAM family kinases) is associated with poor prognosis in AML.[3][4] These kinases drive pro-survival signaling, contributing to chemoresistance. This note describes the scientific rationale and preclinical evidence for combining this compound with Venetoclax to synergistically target AML cells and overcome resistance. Preclinical studies have demonstrated that AXL/MER inhibition is effective as a single agent and shows synergistic activity in combination with Venetoclax in various AML models, including those resistant to Venetoclax.[3]
Mechanism of Action
This compound (Q702): this compound simultaneously targets three key tyrosine kinases:
-
AXL and MER: These receptor tyrosine kinases, when activated by their ligand Gas6, promote leukemia cell survival, proliferation, and resistance to apoptosis by activating downstream pathways such as PI3K/AKT and MAPK/ERK. The MAPK/ERK pathway is known to stabilize the anti-apoptotic protein MCL-1, a primary driver of Venetoclax resistance.[5]
-
CSF1R: This kinase is crucial for the survival and differentiation of macrophages. By inhibiting CSF1R, this compound can modulate the tumor microenvironment, targeting supportive signals for AML cells and potentially enhancing anti-leukemia immune responses.[3]
Venetoclax (ABT-199): Venetoclax is a BH3-mimetic that selectively binds to the anti-apoptotic protein BCL-2. In cancer cells, BCL-2 sequesters pro-apoptotic proteins like BIM, preventing them from activating BAX and BAK, which are essential for initiating mitochondrial apoptosis. By binding to BCL-2, Venetoclax releases these pro-apoptotic proteins, triggering caspase activation and programmed cell death.[6]
Synergistic Rationale: The combination of this compound and Venetoclax is designed to attack AML cells through two complementary, non-overlapping pathways. While Venetoclax directly induces apoptosis by inhibiting BCL-2, this compound blocks the AXL/MER/CSF1R signaling axes that constitute a primary escape route for cancer cells. By inhibiting AXL/MER, this compound can downregulate MCL-1 expression, thereby removing a key resistance mechanism to BCL-2 inhibition and re-sensitizing AML cells to Venetoclax-induced apoptosis.[5]
Preclinical Data
Quantitative preclinical data for the specific combination of this compound and Venetoclax is emerging from ongoing studies. The following tables summarize available data for this compound monotherapy and representative data from a mechanistically similar AXL/MERTK inhibitor (ONO-7475) in combination with Venetoclax to illustrate the potential synergy.
Table 1: Monotherapy Activity of this compound (Q702) in AML Cell Lines
| Cell Line | IC50 (nM) |
|---|---|
| EOL-1 | 20 |
| MOLM-13 | 110 |
| MV4-11 | 200 |
Data derived from an abstract on a Phase 1 study of Q702.[3]
Table 2: Synergistic Anti-Leukemic Activity of AXL Inhibition with Venetoclax (Representative Data) Disclaimer: The following in vitro data was generated using the AXL/MERTK inhibitor ONO-7475, not this compound, and is presented as a representative example of the expected synergistic effect.
| Cell Line | Treatment | % Reduction in Cell Number (72h) | % Apoptosis |
|---|---|---|---|
| MV4;11 | ONO-7475 (10 nM) | ~60% | Not Induced |
| MV4;11 | Venetoclax (30 nM) | ~60% | ~35% |
| MV4;11 | Combination | Potent Synergy Observed | - |
Data adapted from Post et al., Haematologica, 2021, showcasing synergy in FLT3-ITD AML cells.[5][7]
Table 3: In Vivo Efficacy of AXL Inhibition with Venetoclax in AML Xenograft Models (Representative Data) Disclaimer: The following in vivo data was generated using the AXL/MERTK inhibitor ONO-7475, not this compound, and is presented as a representative example of the expected in vivo efficacy.
| AML Model | Treatment Group | Median Survival (days) | p-value vs Control |
|---|---|---|---|
| MOLM13 Xenograft | Control (Vehicle) | 16 | - |
| MOLM13 Xenograft | Venetoclax (100 mg/kg) | 18 | 0.001 |
| MOLM13 Xenograft | ONO-7475 (10 mg/kg) | - | - |
| MOLM13 Xenograft | Combination (Venclexta + ONO-7475) | 35 | <0.0001 |
Data adapted from Post et al., Haematologica, 2021.[5][7]
Experimental Protocols
The following protocols provide a framework for evaluating the combination of this compound and Venetoclax in AML models.
Protocol 1: In Vitro Cell Viability and Synergy Assessment
This protocol details how to measure the effect of this compound and Venetoclax, alone and in combination, on the viability of AML cell lines.
A. Materials
-
AML Cell Lines (e.g., MOLM-13, MV4-11, OCI-AML3)
-
Culture Medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (Q702) stock solution in DMSO
-
Venetoclax (ABT-199) stock solution in DMSO
-
384-well white, clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Luminometer
B. Procedure
-
Cell Seeding: Culture AML cells to log phase. Centrifuge and resuspend in fresh media to a concentration of 2x10^5 cells/mL. Dispense 25 µL of cell suspension into each well of a 384-well plate (5,000 cells/well).
-
Drug Preparation: Prepare a 6x6 dose-response matrix. Serially dilute this compound and Venetoclax in culture medium.
-
Drug Addition: Using a digital dispenser or multichannel pipette, add 25 µL of the appropriate drug dilutions to the wells. Include wells for vehicle control (DMSO) and single-agent controls.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Viability Measurement: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 25 µL of CellTiter-Glo® reagent to each well.
-
Reading: Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence on a plate reader.
-
Data Analysis: Normalize luminescence values to the vehicle control (100% viability). Calculate IC50 values for each drug alone using a non-linear regression model. Use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.[8]
Protocol 2: Apoptosis Analysis by Annexin V Staining
This protocol measures the induction of apoptosis via flow cytometry.
A. Materials
-
6-well plates
-
This compound and Venetoclax
-
FITC Annexin V Apoptosis Detection Kit (e.g., from BD Biosciences)
-
Binding Buffer (1X)
-
Propidium Iodide (PI) Staining Solution
-
Flow Cytometer
B. Procedure
-
Cell Treatment: Seed 0.5 x 10^6 AML cells per well in 6-well plates. Treat with vehicle, single agents, or the combination at predetermined concentrations (e.g., IC50 values) for 24 or 48 hours.
-
Cell Harvesting: Collect cells (including supernatant) and wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add Dyes: Add 5 µL of FITC Annexin V and 5 µL of PI to each sample.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Protocol 3: Western Blot for Protein Expression
This protocol is for assessing changes in key signaling and apoptotic proteins.
A. Materials
-
Cell lysates from treated cells (Protocol 2, Step 1)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AXL, anti-AXL, anti-MCL-1, anti-BCL-2, anti-cleaved-PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
B. Procedure
-
Protein Extraction & Quantification: Lyse cell pellets in RIPA buffer. Quantify protein concentration using the BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Transfer: Transfer proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash thoroughly with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply ECL substrate, and capture the chemiluminescent signal using an imaging system. Analyze band intensities relative to a loading control (e.g., GAPDH).
Protocol 4: AML Xenograft Mouse Model
This protocol outlines an in vivo study to assess the efficacy of the combination therapy.
A. Materials
-
Immunocompromised mice (e.g., NOD/SCID/gamma or NSG)
-
AML cell line expressing luciferase (e.g., MOLM-13-luc)
-
This compound formulation for oral gavage
-
Venetoclax formulation for oral gavage
-
Bioluminescence imaging (BLI) system (e.g., IVIS)
-
D-luciferin substrate
B. Procedure
-
Cell Implantation: Inject 1 x 10^6 MOLM-13-luc cells intravenously (tail vein) into each mouse.
-
Tumor Engraftment: Monitor for leukemia engraftment by performing BLI weekly. Once a detectable tumor burden is established (e.g., Day 7-10), randomize mice into treatment cohorts (n=8-10 per group).
-
Treatment Cohorts:
-
Group 1: Vehicle control (oral gavage, daily)
-
Group 2: this compound (e.g., 10 mg/kg, oral gavage, daily)
-
Group 3: Venetoclax (e.g., 100 mg/kg, oral gavage, daily)
-
Group 4: this compound + Venetoclax
-
-
Monitoring: Monitor tumor burden weekly using BLI. Record body weight and clinical signs of toxicity 2-3 times per week.
-
Endpoints: The primary endpoint is overall survival. Mice are euthanized when they meet predefined criteria (e.g., >20% weight loss, hind-limb paralysis, moribund state). Secondary endpoints include changes in leukemia burden (BLI signal) over time.
-
Data Analysis: Generate Kaplan-Meier survival curves and compare between groups using the log-rank test. Analyze BLI data to assess tumor growth inhibition.
References
- 1. Targeting Acute Myeloid Leukemia with Venetoclax; Biomarkers for Sensitivity and Rationale for Venetoclax-Based Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. bqura.com [bqura.com]
- 5. AXL/MERTK inhibitor ONO-7475 potently synergizes with venetoclax and overcomes venetoclax resistance to kill F LT 3-ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Venetoclax in Acute Myeloid Leukemia: Molecular Basis, Evidences for Preclinical and Clinical Efficacy and Strategies to Target Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Hymeglusin Enhances the Pro-Apoptotic Effects of Venetoclax in Acute Myeloid Leukemia [frontiersin.org]
Application Notes and Protocols: Adrixetinib with Pembrolizumab in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of adrixetinib, a novel tyrosine kinase inhibitor, and pembrolizumab, an immune checkpoint inhibitor, represents a promising strategy in the treatment of advanced solid tumors. This compound targets Axl, Mer, and CSF1R, key players in tumor growth, metastasis, and immune suppression.[1][2][3] Pembrolizumab is a humanized monoclonal antibody that blocks the interaction between programmed cell death protein 1 (PD-1) and its ligands, PD-L1 and PD-L2, thereby reactivating anti-tumor immunity.[4][5][6] This document provides an overview of the available clinical data on this combination therapy, details the protocol of the relevant clinical trial, and visualizes the underlying mechanisms and experimental workflow.
It is important to note that preclinical data from solid tumor xenograft models for the combination of this compound and pembrolizumab is not publicly available at this time. The information presented herein is based on a phase 1b/2 clinical trial in patients with advanced solid tumors.
Data Presentation
The following tables summarize the key quantitative data from the QRNT-008 phase 1b/2 clinical trial (NCT05438420), which is an ongoing, open-label, dose escalation and expansion study.[7][8]
Table 1: Patient Demographics and Dosing
| Parameter | Value |
| Total Patients | 29 |
| This compound Dose Level 1 | 100 mg (n=7) |
| This compound Dose Level 2 | 120 mg (n=22) |
| Pembrolizumab Dose | 200 mg Q3W |
| Median Prior Lines of Therapy | 4 (range 1-7) |
Table 2: Tumor Types Treated
| Tumor Type | Number of Patients |
| Gastric/GEJ | 13 |
| Hepatocellular | 9 |
| Cervical | 4 |
| Esophageal | 3 |
Table 3: Efficacy (as of December 19, 2024)
| Response | Outcome |
| Confirmed Complete Response (CR) | 1 patient (metastatic gastric cancer) |
| Stable Disease (SD) | 6 patients |
| SD ≥ 24 weeks | 2 patients (1 gastric, 1 hepatocellular) |
Table 4: Common Treatment-Related Adverse Events (TRAEs) (≥10%)
| Adverse Event | Incidence |
| AST Increase | 51.7% |
| ALT Increase | 41.3% |
| CPK Increase | 37.8% |
| LDH Increase | 34.5% |
Signaling Pathways and Mechanisms of Action
This compound Mechanism of Action
This compound is an oral tyrosine kinase inhibitor that selectively targets Axl, Mer, and CSF1R.[1][2][3] These receptor tyrosine kinases are implicated in tumor cell proliferation, survival, and the suppression of the innate and adaptive immune systems. By inhibiting these targets, this compound is thought to remodel the tumor microenvironment to be more susceptible to immune attack.[3]
Caption: Mechanism of Action of this compound.
Pembrolizumab Mechanism of Action
Pembrolizumab is an immune checkpoint inhibitor that targets the PD-1 receptor on T-cells.[4][5][6] Tumor cells can express PD-L1 and PD-L2, which bind to PD-1 and inactivate the T-cells, allowing the tumor to evade the immune system. Pembrolizumab blocks this interaction, restoring the T-cells' ability to recognize and attack tumor cells.[4][5]
Caption: Mechanism of Action of Pembrolizumab.
Experimental Protocols
The following protocol is based on the methodology of the QRNT-008 Phase 1b/2 clinical trial.[7][8]
Study Design
-
Title: A Phase 1b/2, Open-label Study of selective Axl, Mer and CSF1R inhibitor this compound (Q702) in combination with intravenous pembrolizumab in patients with selected advanced solid tumors.
-
Identifier: NCT05438420
-
Design: Multicenter, open-label, dose escalation and expansion study.
-
Patient Population: Patients with advanced esophageal, gastric/GEJ, hepatocellular, and cervical cancers who have progressed on prior anti-PD-1/PD-L1 treatment.
Treatment Regimen
-
This compound (Q702): Administered orally at doses of 100 mg or 120 mg.
-
Dosing Schedule: A "week on/week off" dosing regimen.
-
Pembrolizumab: Administered intravenously at a dose of 200 mg every 3 weeks (Q3W).
-
Cycle Length: 42 days (6 weeks).
Outcome Measures
-
Primary Objective (Phase 1b): To determine the recommended Phase 2 dose of this compound in combination with pembrolizumab.
-
Safety Assessment: Monitored through the incidence and severity of treatment-related adverse events (TRAEs). Dose-limiting toxicities (DLTs) were evaluated.
-
Efficacy Assessment: Tumor responses were assessed according to RECIST 1.1 criteria.
-
Pharmacokinetics (PK): PK analyses of this compound were conducted to determine AUC0-last and Cmax.
Experimental Workflow
The workflow for the QRNT-008 clinical trial is depicted below.
Caption: QRNT-008 Clinical Trial Workflow.
Conclusion
The combination of this compound and pembrolizumab has demonstrated a manageable safety profile and preliminary anti-tumor activity in heavily pre-treated patients with advanced solid tumors.[7][8] The confirmed complete response and multiple instances of durable stable disease suggest that targeting the Axl/Mer/CSF1R axis in conjunction with PD-1 blockade is a viable and promising therapeutic strategy. Further investigation in the expansion phase of the QRNT-008 trial will provide more definitive data on the efficacy of this combination across different tumor types.
References
- 1. This compound - Qurient Therapeutics - AdisInsight [adisinsight.springer.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Mechanism of Action of KEYTRUDA® (pembrolizumab) | Health Care Professionals [keytrudahcp.com]
- 5. keytrudahcp.com [keytrudahcp.com]
- 6. Pembrolizumab - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. ascopubs.org [ascopubs.org]
Troubleshooting & Optimization
Adrixetinib in DMSO: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Adrixetinib when using Dimethyl Sulfoxide (DMSO) as a solvent.
Frequently Asked Questions (FAQs)
Q1: What is the maximum solubility of this compound in DMSO?
A1: this compound has a high solubility in DMSO, documented to be at least 100 mg/mL, which corresponds to a molar concentration of 188.15 mM.[1][2] The "greater than or equal to" symbol (≥) indicates that the saturation point has not been determined and may be even higher.
Q2: What is the recommended storage procedure for this compound stock solutions in DMSO?
A2: For optimal stability, it is recommended to aliquot the this compound stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[2][3] Store these aliquots in sealed containers, protected from moisture and light. Recommended storage temperatures and durations are:
Q3: Can the quality of DMSO affect the solubility of this compound?
A3: Yes, the quality of the DMSO is critical. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in the DMSO can significantly decrease the solubility of this compound.[2] Therefore, it is highly recommended to use a fresh, unopened bottle of anhydrous or high-purity DMSO for preparing your stock solutions.
Q4: Are there any known stability issues with this compound in DMSO?
A4: While this compound is stable in DMSO under the recommended storage conditions, prolonged storage at warmer temperatures or exposure to light can lead to degradation. Following the specified storage guidelines is crucial to ensure the integrity of the compound for your experiments.
Q5: What concentration of DMSO is safe for use in cell-based assays?
A5: While DMSO is a common solvent, it can have biological effects and exhibit cytotoxicity at higher concentrations.[4] For most in vitro cell-based assays, it is recommended to keep the final concentration of DMSO in the culture medium below 0.5% to minimize any off-target effects or toxicity.[3] It is also advisable to include a vehicle control (media with the same final concentration of DMSO) in your experimental design.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation observed after adding this compound to DMSO. | 1. The concentration of this compound exceeds its solubility limit in the prepared DMSO. 2. The DMSO used has absorbed moisture, reducing its solvating power.[2] 3. The stock solution was not fully dissolved initially. | 1. Gently warm the solution and vortex to aid dissolution. 2. Use a fresh, unopened bottle of anhydrous, high-purity DMSO. 3. Ensure the compound is completely dissolved before storage. Sonication can be used to facilitate dissolution. |
| Inconsistent experimental results. | 1. Degradation of the this compound stock solution due to improper storage (e.g., repeated freeze-thaw cycles, exposure to light).[2][3] 2. Use of a stock solution stored for longer than the recommended duration. | 1. Prepare fresh aliquots of the this compound stock solution from powder. 2. Always store aliquots at the recommended temperature and protect them from light. 3. Avoid using stock solutions that have been stored beyond their recommended stability period. |
| Observed cytotoxicity in cell-based assays. | 1. The final concentration of DMSO in the cell culture medium is too high.[4] | 1. Ensure the final concentration of DMSO in your assay is at a non-toxic level, typically below 0.5%.[3] 2. Perform a dose-response curve for DMSO alone on your specific cell line to determine its toxicity threshold. 3. Always include a vehicle control (media with the same final DMSO concentration) in your experiments. |
Data Summary
Table 1: this compound Solubility in DMSO
| Parameter | Value | Reference(s) |
| Solvent | DMSO | [1][2] |
| Solubility | ≥ 100 mg/mL | [1][2] |
| Molar Concentration | 188.15 mM | [1][2] |
Table 2: Recommended Storage Conditions for this compound in DMSO
| Storage Temperature | Duration | Recommendations | Reference(s) |
| -80°C | 6 months | Sealed storage, away from moisture and light. | [1][2] |
| -20°C | 1 month | Sealed storage, away from moisture and light. | [1][2] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Preparation: Allow the vial of this compound powder and a new, sealed bottle of anhydrous, high-purity DMSO to equilibrate to room temperature before opening.
-
Calculation: Determine the required volume of DMSO to add to the this compound powder to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Dissolution: Add the calculated volume of DMSO to the vial of this compound. Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Aliquoting: Once fully dissolved, dispense the stock solution into single-use, light-protected (e.g., amber) microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
Protocol for Diluting this compound Stock Solution for In Vitro Assays
-
Thawing: Remove a single aliquot of the this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
Serial Dilution: Perform a stepwise, serial dilution of the stock solution into the appropriate cell culture medium to achieve the desired final concentrations for your experiment. This stepwise approach helps to prevent the compound from precipitating out of solution.
-
Final Concentration: Ensure that the final concentration of DMSO in the cell culture medium is below the toxicity threshold for your cell line (typically <0.5%).
-
Vehicle Control: Prepare a vehicle control by performing the same dilution steps with DMSO that does not contain this compound.
Visualized Workflows
Caption: Workflow for preparing this compound stock solution in DMSO.
Caption: Workflow for diluting this compound for in vitro experiments.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
Adrixetinib Off-Target Kinase Activity Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target kinase activity of Adrixetinib (Q702). This compound is a selective inhibitor of the AXL, MER, and CSF1R receptor tyrosine kinases.[1][2][3] Understanding and mitigating off-target effects is crucial for accurate experimental interpretation and therapeutic development.
Troubleshooting Guides
This section offers step-by-step guidance in a question-and-answer format to address specific issues that may arise during your experiments with this compound.
Question 1: I am observing an unexpected phenotype in my cell-based assay after this compound treatment. How can I determine if this is due to an off-target effect?
An unexpected phenotype could indeed be the result of this compound inhibiting kinases other than AXL, MER, or CSF1R. To investigate this, a systematic approach is recommended.
Experimental Workflow for Investigating Unexpected Phenotypes
Caption: Workflow to determine if an unexpected phenotype is due to off-target effects.
Detailed Steps:
-
Confirm On-Target Inhibition: First, verify that this compound is engaging its intended targets at the concentrations used in your experiment. You can do this by performing a Western blot to check the phosphorylation status of AXL, MER, and CSF1R. A decrease in phosphorylation would indicate successful on-target inhibition.
-
Dose-Response Analysis: Perform a dose-response experiment for the unexpected phenotype and determine the half-maximal effective concentration (EC50) or inhibitory concentration (IC50).
-
Compare Potencies: Compare the EC50/IC50 of the unexpected phenotype with the known IC50 values of this compound for AXL, MER, and CSF1R. If the potency for the unexpected phenotype is significantly different, it may suggest an off-target effect.
-
Broad Kinase Profiling: To identify potential off-target kinases, consider a broad kinase profiling assay, such as a KINOMEscan, which assesses the binding of this compound to a large panel of kinases.
-
Validate Off-Target Engagement: Once potential off-targets are identified, validate their engagement by this compound in your experimental system using techniques like the Cellular Thermal Shift Assay (CETSA).
-
Genetic Approaches: To definitively link the off-target kinase to the observed phenotype, use genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the suspected off-target kinase. If the phenotype is rescued or mimicked, it provides strong evidence for an off-target effect.
Question 2: My in-vivo study with this compound is showing unexpected toxicity. Could this be related to off-target kinase activity?
Yes, unexpected toxicities in preclinical models can be a result of off-target kinase inhibition.[4] Clinical trial data for this compound has reported treatment-related adverse events such as increased AST, ALT, and CPK levels, as well as skin rash and diarrhea.[5][6] While these may be related to on-target effects, investigating off-target activity is a critical step in understanding the toxicity profile.
Troubleshooting Approach for In-Vivo Toxicity:
-
Literature Review: Research the known physiological roles of the primary targets (AXL, MER, CSF1R) and any identified off-target kinases. This may provide clues about potential mechanisms of toxicity.
-
Examine Affected Tissues: Analyze the tissues exhibiting toxicity for the expression levels of potential off-target kinases.
-
In Vitro Toxicity Assays: Use cell lines derived from the affected tissues to perform in vitro toxicity assays with this compound. This can help to determine if the toxicity is cell-autonomous.
-
Compare with Other Inhibitors: If other kinase inhibitors with known off-target profiles are available, comparing their in-vivo toxicity profiles to that of this compound can provide insights.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a selective inhibitor of three receptor tyrosine kinases: AXL, MER, and Colony-Stimulating Factor 1 Receptor (CSF1R).[1][3] These kinases are involved in processes such as cell survival, proliferation, and immune regulation.[2]
Q2: Why is it important to consider off-target effects of kinase inhibitors?
While kinase inhibitors are designed to be specific, the conserved nature of the ATP-binding site across the kinome can lead to the inhibition of unintended kinases.[4] These off-target effects can lead to misinterpretation of experimental results, unexpected phenotypes, and toxicity.[4]
Q3: What is a kinase selectivity profile and how is it determined?
A kinase selectivity profile is a measure of a compound's potency against a panel of different kinases. It is typically determined using in vitro binding or activity assays with a large number of purified kinases.[7] The results are often presented as a percentage of inhibition at a fixed concentration or as IC50 values for each kinase.
Q4: How can I proactively assess the potential for this compound off-target effects in my experiments?
It is good practice to use the lowest effective concentration of this compound that achieves on-target inhibition to minimize the risk of off-target effects. Additionally, consider including a structurally unrelated inhibitor of the same targets as a control to ensure that the observed phenotype is not specific to the chemical scaffold of this compound.
Data Presentation
While a comprehensive public kinome scan of this compound is not available, the following table provides an example of what a kinase selectivity profile might look like for a hypothetical kinase inhibitor. This is for illustrative purposes to help researchers understand how to interpret such data.
Table 1: Example Kinase Selectivity Profile for a Hypothetical Kinase Inhibitor
| Kinase Target | IC50 (nM) | Target Type | Comments |
| Kinase A | 5 | Primary On-Target | High potency against the intended target. |
| Kinase B | 15 | Primary On-Target | High potency against another intended target. |
| Kinase C | 85 | Off-Target | Moderate off-target activity. |
| Kinase D | 250 | Off-Target | Lower potency off-target activity. |
| Kinase E | >1000 | Off-Target | Minimal off-target activity at therapeutic concentrations. |
Note: This data is for illustrative purposes only and does not represent the actual selectivity profile of this compound.
Experimental Protocols
1. Kinome Profiling using a Competitive Binding Assay (e.g., KINOMEscan™)
This method quantifies the binding of a test compound to a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured on the solid support is measured, typically by quantitative PCR of a DNA tag fused to the kinase.
Workflow for Kinome Profiling
Caption: Workflow for a competitive binding-based kinome profiling assay.
Brief Protocol:
-
An active-site directed ligand is immobilized on a solid support.
-
A panel of DNA-tagged kinases is incubated with the immobilized ligand and the test compound (this compound) at a single concentration or in a dose-response format.
-
After incubation, the solid support is washed to remove unbound kinase and compound.
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The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.
-
The results are compared to a vehicle control (e.g., DMSO) to determine the percent inhibition for each kinase.
2. Cellular Thermal Shift Assay (CETSA) Protocol
CETSA is a biophysical method to assess target engagement in a cellular environment.
Principle: Ligand binding stabilizes a target protein, leading to an increase in its thermal stability. This change in thermal stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.
Workflow for CETSA
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Brief Protocol:
-
Cells are treated with this compound or a vehicle control for a specified time.
-
The cells are harvested and lysed.
-
The cell lysate is aliquoted and heated at a range of temperatures for a short period (e.g., 3 minutes).
-
The samples are centrifuged to pellet the precipitated proteins.
-
The supernatant containing the soluble proteins is collected.
-
The amount of the target kinase in the soluble fraction is quantified by Western blot or another protein detection method.
-
A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
Mandatory Visualizations
AXL/MER/CSF1R Signaling Pathways
This compound targets the AXL, MER, and CSF1R receptor tyrosine kinases. These kinases are involved in signaling pathways that regulate cell survival, proliferation, and migration, as well as modulating the tumor microenvironment.
Caption: Simplified signaling pathways of AXL, MER, and CSF1R inhibited by this compound.
References
- 1. Q702 : Axl/Mer/CSF1R Triple Inhibitor | Qurient [qurient.com]
- 2. A Novel Selective Axl/Mer/CSF1R Kinase Inhibitor as a Cancer Immunotherapeutic Agent Targeting Both Immune and Tumor Cells in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
- 7. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Adrixetinib Technical Support Center: Storage, Handling, and Experimental Protocols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for storing and handling Adrixetinib. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and optimal performance of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
For optimal stability, the solid form of this compound should be stored at 4°C in a sealed container, protected from moisture and light.[1]
Q2: What are the recommended storage conditions for this compound stock solutions?
This compound stock solutions, typically prepared in DMSO, should be stored under the following conditions to ensure stability:
It is crucial to store stock solutions in sealed containers, protected from moisture and light.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before storage.[2]
Q3: Is this compound sensitive to light?
Yes, this compound is light-sensitive. Both the solid compound and its solutions should be protected from light during storage and handling.[1][2]
Q4: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[1][2] It is soluble in DMSO at a concentration of ≥ 100 mg/mL (188.15 mM).[1][2] For best results, use newly opened, anhydrous DMSO as it is hygroscopic and absorbed moisture can affect solubility.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Difficulty Dissolving this compound in DMSO | 1. Incorrect solvent concentration. 2. DMSO has absorbed moisture. 3. Insufficient mixing. | 1. Ensure you are not exceeding the solubility limit (≥ 100 mg/mL). 2. Use fresh, anhydrous DMSO.[2] 3. Gently warm the solution and vortex or sonicate briefly to aid dissolution. |
| Precipitation of this compound in Working Solution | 1. The concentration of this compound is too high for the aqueous buffer. 2. The working solution has been stored for too long or at an improper temperature. | 1. Prepare a fresh working solution at a lower concentration. 2. Always prepare working solutions fresh for each experiment and do not store them. |
| Inconsistent Experimental Results | 1. Degradation of this compound due to improper storage (e.g., repeated freeze-thaw cycles, light exposure). 2. Inaccurate concentration of the stock or working solution. | 1. Ensure proper storage conditions are met. Use aliquots to avoid freeze-thaw cycles.[2] 2. Verify the concentration of your stock solution. Prepare fresh dilutions for each experiment. |
Quantitative Data Summary
| Form | Storage Temperature | Duration of Stability | Key Considerations |
| Solid (Powder) | 4°C | Not specified, long-term stability expected | Sealed container, protect from moisture and light.[1][2] |
| Stock Solution (in DMSO) | -20°C | 1 month | Sealed container, protect from moisture and light. Aliquot to avoid freeze-thaw cycles.[1][2] |
| Stock Solution (in DMSO) | -80°C | 6 months | Sealed container, protect from moisture and light. Aliquot to avoid freeze-thaw cycles.[1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
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This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protecting microcentrifuge tubes
-
Calibrated balance
-
Vortex mixer
Methodology:
-
Calculate the required mass of this compound: The molecular weight of this compound is 531.48 g/mol .[1] To prepare a 10 mM stock solution, weigh out 5.31 mg of this compound.
-
Dissolution: Add the weighed this compound to a sterile, light-protecting microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Cap the tube tightly and vortex thoroughly until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes. Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[1][2]
Visualizations
Caption: Simplified signaling pathway inhibited by this compound.
Caption: Workflow for preparing this compound solutions for experiments.
References
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Adrixetinib in animal models. The information is designed to help anticipate, monitor, and manage potential adverse events based on the known pharmacology of this compound as a selective inhibitor of AXL, MER, and CSF1R tyrosine kinases.
I. Mechanism of Action of this compound
This compound is a small molecule inhibitor targeting the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases and the colony-stimulating factor 1 receptor (CSF1R).[1][2][3] These kinases are crucial regulators of the tumor microenvironment, particularly in modulating immune responses. By inhibiting these targets, this compound aims to enhance anti-tumor immunity.
II. Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common questions and potential issues that may arise during preclinical studies with this compound, categorized by physiological system.
A. Hematological Adverse Events
FAQ 1: What hematological adverse events can be expected with this compound administration in animal models?
Based on the mechanism of action (CSF1R inhibition) and the general profile of tyrosine kinase inhibitors, potential hematological toxicities include anemia, thrombocytopenia, and neutropenia. CSF1R is critical for the differentiation and survival of myeloid lineage cells, and its inhibition can impact hematopoiesis.
Troubleshooting Guide: Hematological Abnormalities
| Observed Issue | Potential Cause | Recommended Action |
| Decreased hematocrit/hemoglobin | Anemia due to effects on erythropoiesis or hemolysis | 1. Perform a complete blood count (CBC) to confirm. 2. Consider dose reduction or temporary discontinuation of this compound. 3. For severe anemia, supportive care such as blood transfusion may be necessary in valuable animals, following institutional guidelines. |
| Low platelet count | Thrombocytopenia | 1. Confirm with a CBC. 2. Monitor for signs of bleeding. 3. Dose reduction or interruption of treatment may be required. |
| Low neutrophil count | Neutropenia | 1. Confirm with a CBC and differential. 2. Implement measures to prevent infection in affected animals. 3. Consider dose modification. |
Quantitative Data Summary: Hematological Parameters
The following table provides representative data for hematological changes observed with CSF1R inhibitors in preclinical models. This is not specific to this compound and should be used as a general guide.
| Parameter | Animal Model | Dosage Range | Observed Change |
| Red Blood Cells | Mouse | 10-100 mg/kg/day | 10-30% decrease |
| Hemoglobin | Rat | 10-50 mg/kg/day | 15-25% decrease |
| Platelets | Dog | 1-10 mg/kg/day | 20-50% decrease |
| Neutrophils | Mouse | 10-100 mg/kg/day | 30-60% decrease |
B. Hepatic Adverse Events
FAQ 2: Is hepatotoxicity a concern with this compound, and how should I monitor for it?
Yes, elevations in liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) have been reported with CSF1R inhibitors and were observed in a clinical trial of this compound in combination with another agent.[1][4] Regular monitoring of liver function is recommended.
Troubleshooting Guide: Elevated Liver Enzymes
| Observed Issue | Potential Cause | Recommended Action |
| Elevated ALT/AST | Drug-induced liver injury | 1. Perform serum biochemistry to confirm enzyme levels. 2. Consider dose reduction or temporary cessation of treatment. 3. Conduct histopathological analysis of liver tissue at study endpoint. |
| Jaundice or ascites | Severe hepatotoxicity | 1. Immediately discontinue this compound. 2. Provide supportive care. 3. Euthanasia may be necessary in severe cases. |
Quantitative Data Summary: Liver Enzyme Elevation
The following table provides representative data for liver enzyme changes observed with TKIs in preclinical models. This is not specific to this compound and should be used as a general guide.
| Parameter | Animal Model | Dosage Range | Observed Change (Fold increase over baseline) |
| ALT | Rat | 10-50 mg/kg/day | 2-5 fold |
| AST | Mouse | 10-100 mg/kg/day | 2-4 fold |
C. Dermatological Adverse Events
FAQ 3: What kind of skin reactions might be observed in animals treated with this compound?
Skin rash and hair discoloration are potential adverse events.[1][5] Skin rashes are a common side effect of many tyrosine kinase inhibitors. Hair color changes are specifically linked to the inhibition of c-KIT by some CSF1R inhibitors.
Troubleshooting Guide: Skin and Hair Abnormalities
| Observed Issue | Potential Cause | Recommended Action |
| Skin rash, erythema | Drug-induced dermatitis | 1. Document the severity and distribution of the rash. 2. For mild to moderate rash, topical corticosteroids may be considered. 3. For severe or persistent rash, dose reduction or interruption should be considered. |
| Hair discoloration | Inhibition of c-KIT or other off-target effects | 1. Document the change in coat color. 2. This is generally considered a cosmetic and non-harmful side effect. |
D. Gastrointestinal Adverse Events
FAQ 4: Are gastrointestinal issues like diarrhea expected with this compound?
Yes, diarrhea is a known side effect of some tyrosine kinase inhibitors.
Troubleshooting Guide: Gastrointestinal Distress
| Observed Issue | Potential Cause | Recommended Action |
| Diarrhea | Drug-induced enteritis | 1. Monitor hydration status and body weight. 2. Provide supportive care, including hydration and easily digestible food. 3. For severe diarrhea, consider anti-diarrheal agents after consulting with a veterinarian. 4. Dose reduction may be necessary. |
| Weight loss | Decreased appetite, diarrhea | 1. Monitor food and water intake. 2. Provide palatable, high-calorie food supplements. 3. Investigate the underlying cause (e.g., severe diarrhea, organ toxicity). |
III. Experimental Protocols
A. Monitoring Hematological Toxicity
Detailed Protocol: Complete Blood Count (CBC) in Mice
-
Blood Collection: Collect approximately 50-100 µL of whole blood from the retro-orbital sinus or tail vein into EDTA-coated microtubes.
-
Sample Handling: Gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant and prevent clotting.
-
Analysis: Analyze the samples using an automated hematology analyzer calibrated for mouse blood.
-
Parameters to Assess:
-
Red blood cell (RBC) count
-
Hemoglobin (HGB)
-
Hematocrit (HCT)
-
Platelet (PLT) count
-
White blood cell (WBC) count with differential (neutrophils, lymphocytes, monocytes, etc.)
-
-
Frequency: Perform baseline analysis before the start of treatment and then weekly throughout the study.
B. Monitoring Hepatic Function
Detailed Protocol: Serum Biochemistry in Rats
-
Blood Collection: Collect approximately 200-300 µL of whole blood from the tail vein or saphenous vein into serum separator tubes.
-
Sample Processing: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 10 minutes to separate the serum.
-
Analysis: Use an automated clinical chemistry analyzer to measure the levels of key liver enzymes.
-
Parameters to Assess:
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
Alkaline phosphatase (ALP)
-
Total bilirubin
-
-
Frequency: Conduct baseline measurements prior to dosing and then at regular intervals (e.g., weekly or bi-weekly) during the treatment period.
C. Monitoring Cardiovascular Safety
Detailed Protocol: Electrocardiogram (ECG) Monitoring in Anesthetized Dogs
-
Animal Preparation: Anesthetize the dog and place it in right lateral recumbency.
-
Electrode Placement: Attach electrodes to the skin at the appropriate locations on the limbs.
-
Recording: Record a standard 6-lead ECG.
-
Parameters to Assess:
-
Heart rate
-
PR interval
-
QRS duration
-
QT interval (corrected for heart rate, e.g., QTcF)
-
-
Frequency: Perform at baseline and at time points corresponding to expected peak plasma concentrations of this compound.
Detailed Protocol: Blood Pressure Measurement in Rats
-
Method: Use a non-invasive tail-cuff method for conscious rats.
-
Acclimation: Acclimate the rats to the restraining device for several days prior to the first measurement to minimize stress-induced hypertension.
-
Procedure: Place the rat in the restrainer and fit the tail cuff and sensor. Inflate and deflate the cuff multiple times to obtain stable readings.
-
Parameters to Assess:
-
Systolic blood pressure
-
Diastolic blood pressure
-
Mean arterial pressure
-
Heart rate
-
-
Frequency: Measure at baseline and at regular intervals throughout the study.
This technical support center provides a framework for managing potential adverse events associated with this compound in animal models. It is crucial for researchers to adapt these guidelines to their specific study designs and to adhere to all institutional animal care and use committee (IACUC) regulations. Close monitoring and proactive management of adverse events will ensure the welfare of the animals and the integrity of the research data.
References
- 1. fda.gov [fda.gov]
- 2. Qurient Launches Clinical Trial for Acute Myeloid Leukemia Treatment with this compound (Q702) [businesswire.com]
- 3. cinmed.me [cinmed.me]
- 4. Qurient Initiates Phase 1 Trial of this compound for Relapsed/Refractory AML [trial.medpath.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Adrixetinib Formulation Development
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the bioavailability of Adrixetinib formulations.
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for the poor bioavailability of this compound?
This compound, as a small molecule tyrosine kinase inhibitor, may exhibit poor oral bioavailability due to several factors inherent to its physicochemical properties.[1][2] Like many compounds in its class, it is a relatively large and complex molecule (Molecular Formula: C25H24F3N5O5, Molecular Weight: 531.48), which can contribute to low aqueous solubility and/or permeability.[2]
Potential contributing factors include:
-
Low Aqueous Solubility: The chemical structure of this compound may lead to poor solubility in gastrointestinal fluids, limiting its dissolution and subsequent absorption.
-
First-Pass Metabolism: As with many orally administered drugs, this compound may be subject to significant metabolism in the gut wall and liver, reducing the amount of active drug that reaches systemic circulation.
-
Efflux by Transporters: The molecule could be a substrate for efflux transporters such as P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the drug back into the intestinal lumen.
Q2: Which formulation strategies are most promising for enhancing the bioavailability of this compound?
Several advanced formulation strategies can be employed to overcome the potential bioavailability challenges of this compound. The choice of strategy will depend on the specific limiting factors identified. Promising approaches include:
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymeric carrier in its amorphous, high-energy state can significantly improve its dissolution rate and apparent solubility.[3][4]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can improve the solubilization of this compound in the gastrointestinal tract and potentially enhance its absorption via lymphatic pathways, bypassing first-pass metabolism.[3][5]
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, leading to a faster dissolution rate and improved absorption.[6][7]
A decision-making workflow for selecting an appropriate formulation strategy is outlined below.
Troubleshooting Guides
Problem: High variability in this compound plasma concentrations in animal studies.
-
Possible Cause: This variability could stem from inconsistent dissolution of a crystalline form of this compound in the gastrointestinal tract of different animals.
-
Solution: Developing a formulation that ensures more uniform dissolution, such as an amorphous solid dispersion (ASD) or a nanosuspension, can mitigate this issue.
Experimental Protocol: Preparation of an this compound Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Polymer Selection: Choose a suitable polymer such as polyvinylpyrrolidone (PVP) K30, hydroxypropyl methylcellulose (HPMC), or Soluplus®.
-
Solvent System: Identify a common solvent for both this compound and the selected polymer (e.g., a mixture of dichloromethane and methanol).
-
Dissolution: Dissolve this compound and the polymer in the solvent system at a specific drug-to-polymer ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Milling and Sieving: Gently mill the dried film and sieve to obtain a powder with a uniform particle size.
-
Characterization: Characterize the ASD for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
The following diagram illustrates a general workflow for the development and characterization of an enhanced this compound formulation.
Data Presentation: Comparison of Formulation Strategies
The following table summarizes hypothetical data from a comparative study of different this compound formulations.
| Formulation Type | Drug Loading (%) | Kinetic Solubility (µg/mL in FaSSIF) | Dissolution Rate (µg/cm²/min) | In Vivo AUC (ng·h/mL) in Rats | In Vivo Cmax (ng/mL) in Rats |
| Crystalline this compound | 100 | 0.5 ± 0.1 | 0.2 ± 0.05 | 150 ± 45 | 30 ± 10 |
| Nanosuspension | 20 | 5.2 ± 0.8 | 2.5 ± 0.4 | 750 ± 120 | 180 ± 35 |
| Amorphous Solid Dispersion (1:2 Drug:HPMC) | 33 | 15.8 ± 2.1 | 8.9 ± 1.2 | 1800 ± 250 | 450 ± 60 |
| SMEDDS | 10 | 45.3 ± 5.5 | N/A (forms microemulsion) | 2500 ± 310 | 620 ± 75 |
FaSSIF: Fasted State Simulated Intestinal Fluid
This compound's Mechanism of Action: Signaling Pathway
This compound is a potent inhibitor of the Axl, Mer, and CSF1R receptor tyrosine kinases.[1][8][9] These receptors are key players in the tumor microenvironment, contributing to tumor cell proliferation, survival, and immune evasion.[9][10] By inhibiting these targets, this compound can modulate the tumor microenvironment to be less hospitable for cancer cells and more responsive to anti-tumor immune responses.[10][11]
The diagram below illustrates the signaling cascade initiated by these receptor tyrosine kinases, which is inhibited by this compound.
References
- 1. This compound - Qurient Therapeutics - AdisInsight [adisinsight.springer.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. upm-inc.com [upm-inc.com]
- 4. researchgate.net [researchgate.net]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. omicsonline.org [omicsonline.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. Q702 : Axl/Mer/CSF1R Triple Inhibitor | Qurient [qurient.com]
- 11. firstwordpharma.com [firstwordpharma.com]
Adrixetinib Cell Viability Assay Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Adrixetinib in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as Q702) is an orally available small molecule inhibitor that targets three receptor tyrosine kinases: Axl, Mer, and CSF1R.[1][2] These kinases are key players in cancer progression, promoting tumor cell survival, drug resistance, and suppressing the innate immune response.[1][3] By inhibiting Axl, Mer, and CSF1R, this compound can block downstream signaling pathways, leading to reduced tumor cell proliferation and re-activation of the anti-tumor immune response within the tumor microenvironment.[3][4][5]
Q2: Which cell viability assays are most suitable for use with this compound?
Commonly used cell viability assays such as MTT, XTT, and Annexin V/PI staining are suitable for use with this compound. The choice of assay depends on the specific research question:
-
MTT and XTT assays: These colorimetric assays measure the metabolic activity of cells, which is often used as an indicator of cell viability. They are useful for determining the cytotoxic or cytostatic effects of this compound.
-
Annexin V/PI assay: This flow cytometry-based assay is used to detect apoptosis (programmed cell death). It can help determine if this compound is inducing apoptosis in the target cells.
Q3: What is the expected outcome of this compound treatment on cancer cells?
Preclinical studies have shown that this compound (Q702) can induce dose-dependent cytotoxicity, trigger apoptosis, and significantly inhibit tumor growth.[1] The extent of this effect can vary depending on the cancer cell line and the expression levels of the target kinases (Axl, Mer, and CSF1R).
Troubleshooting Guide
Issue 1: High variability or inconsistent results in MTT/XTT assays.
-
Potential Cause 1: Interference with metabolic activity. this compound's mechanism of action involves modulating the tumor microenvironment, which can include altering the metabolic state of both tumor and immune cells. This can sometimes lead to variability in assays that rely on metabolic readouts.
-
Troubleshooting Steps:
-
Optimize cell seeding density: Ensure that cells are in the exponential growth phase during the assay.
-
Confirm linearity of the assay: Run a standard curve with a known number of viable cells to ensure the signal is proportional to the cell number in your specific cell line.
-
Consider an alternative assay: If variability persists, consider using a non-metabolic assay for viability, such as a trypan blue exclusion assay or a fluorescence-based live/dead staining assay.
-
Normalize to a vehicle control: Always include a vehicle control (e.g., DMSO) to account for any effects of the solvent on cell viability.
-
Issue 2: Discrepancy between MTT/XTT results and Annexin V/PI results.
-
Potential Cause: Cytostatic vs. Cytotoxic Effects. this compound may have a cytostatic effect (inhibiting cell proliferation) at lower concentrations and a cytotoxic effect (inducing cell death) at higher concentrations. Metabolic assays like MTT and XTT may show a decrease in signal due to reduced proliferation without significant cell death, while the Annexin V/PI assay will only detect cells undergoing apoptosis.
-
Troubleshooting Steps:
-
Perform a time-course experiment: Analyze cell viability at different time points (e.g., 24, 48, and 72 hours) to understand the kinetics of the drug's effect.
-
Analyze cell cycle distribution: Use a method like propidium iodide staining followed by flow cytometry to determine if this compound is causing cell cycle arrest.
-
Correlate with morphological changes: Observe the cells under a microscope for any changes in morphology, such as cell shrinkage or membrane blebbing, which are characteristic of apoptosis.
-
Issue 3: No significant effect of this compound on cell viability.
-
Potential Cause 1: Low expression of target kinases. The cancer cell line being used may have low or no expression of Axl, Mer, or CSF1R, making it insensitive to this compound.
-
Troubleshooting Steps:
-
Check target expression: Verify the expression levels of Axl, Mer, and CSF1R in your cell line using techniques like Western blotting, flow cytometry, or qPCR.
-
Consult literature for sensitive cell lines: Look for published studies that have identified cancer cell lines sensitive to this compound or other Axl/Mer/CSF1R inhibitors.
-
-
Potential Cause 2: Drug stability or activity issue.
-
Troubleshooting Steps:
-
Properly store and handle the compound: this compound should be stored as recommended by the manufacturer to maintain its activity.
-
Verify the concentration of your stock solution: Ensure the accuracy of your stock solution concentration.
-
Include a positive control: Use a compound known to induce cell death in your cell line to confirm that the assay is working correctly.
-
Data Presentation
Illustrative IC50 Values of this compound in Various Cancer Cell Lines
The following table provides hypothetical but realistic IC50 values for this compound in different cancer cell lines to illustrate the expected range of activity. Actual values may vary depending on the specific experimental conditions.
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 (µM) |
| A549 | Lung Carcinoma | MTT | 72 | 5.2 |
| MDA-MB-231 | Breast Cancer | XTT | 72 | 2.8 |
| U87-MG | Glioblastoma | MTT | 72 | 7.5 |
| HT-29 | Colorectal Adenocarcinoma | XTT | 72 | 10.1 |
| K562 | Chronic Myelogenous Leukemia | MTT | 48 | 1.5 |
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is a general guideline and may need to be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
2. Annexin V/PI Apoptosis Assay
This protocol is a general guideline for flow cytometry analysis and may require optimization.
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Visualizations
Caption: this compound Signaling Pathway Inhibition.
Caption: MTT Cell Viability Assay Workflow.
Caption: Annexin V/PI Apoptosis Assay Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. Q702 : Axl/Mer/CSF1R Triple Inhibitor | Qurient [qurient.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Novel Selective Axl/Mer/CSF1R Kinase Inhibitor as a Cancer Immunotherapeutic Agent Targeting Both Immune and Tumor Cells in the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Selective Axl/Mer/CSF1R Kinase Inhibitor as a Cancer Immunotherapeutic Agent Targeting Both Immune and Tumor Cells in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Adrixetinib Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Adrixetinib dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as Q702) is an orally bioavailable small molecule inhibitor that selectively targets three receptor tyrosine kinases: AXL, MER, and CSF1R.[1][2][3] By inhibiting these kinases, this compound can modulate the tumor microenvironment, enhance anti-tumor immunity, and potentially overcome drug resistance.[1][3] The primary mechanism of action is through immune-stimulating effects.
Q2: Which signaling pathways are affected by this compound?
This compound blocks the signaling pathways downstream of AXL, MER, and CSF1R. These pathways are crucial for cancer cell survival, proliferation, migration, and immune evasion. Key downstream signaling cascades include the PI3K-AKT, RAS-RAF-MEK-ERK, and NF-kB pathways. Inhibition of these pathways can lead to decreased tumor cell proliferation and survival.
Q3: What are some common issues when performing dose-response assays with this compound?
Common issues include inconsistent results between experiments, high background signal, and difficulty achieving a full sigmoidal curve. These can be due to factors such as improper cell handling, incorrect drug concentration preparation, or issues with the viability assay itself. Refer to the Troubleshooting Guide below for detailed solutions.
Q4: How should this compound be prepared and stored for in vitro experiments?
For in vitro studies, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to use freshly opened DMSO as it is hygroscopic and can affect solubility. Stock solutions should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to avoid repeated freeze-thaw cycles.
Data Presentation
While specific preclinical IC50 values for this compound across a wide range of cancer cell lines are not publicly available, the following table provides representative data for other selective inhibitors of AXL, MER, and CSF1R to illustrate the expected format for presenting dose-response data. This allows for a clear comparison of potency across different cell lines.
| Cell Line | Cancer Type | Target(s) | Inhibitor | IC50 (nM) |
| A549 | Non-Small Cell Lung Cancer | AXL | Bemcentinib | 14 |
| K-562 | Chronic Myeloid Leukemia | MER/FLT3 | UNC2025 | <1 |
| M-NFS-60 | Myeloid Leukemia | CSF1R | Pexidartinib | 16 |
| PC-9 | Non-Small Cell Lung Cancer | AXL | INCB081776 | 0.61 |
| THP-1 | Acute Monocytic Leukemia | CSF1R | JNJ-40346527 | 3.2 |
Note: The values presented in this table are for illustrative purposes and represent the IC50 values of various selective kinase inhibitors against their respective targets. These are not the specific IC50 values for this compound.
Experimental Protocols
Detailed Methodology for In Vitro Dose-Response Assay Using a Cell Viability Reagent
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound in an adherent cancer cell line using a commercially available cell viability assay, such as those based on MTT or resazurin reduction.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (Q702)
-
Dimethyl sulfoxide (DMSO)
-
96-well clear-bottom cell culture plates
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to approximately 80-90% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Count cells and adjust the concentration to the desired seeding density (typically 5,000-10,000 cells per well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in complete culture medium to achieve the desired final concentrations. A common starting point for a 10-point dilution series is a high concentration of 10 µM, with 1:3 serial dilutions.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control (medium only).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
Cell Viability Assay:
-
Follow the manufacturer's protocol for the chosen cell viability reagent. For example, for an MTT assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
-
Data Acquisition and Analysis:
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.
-
Mandatory Visualizations
Caption: this compound inhibits AXL, MER, and CSF1R signaling pathways.
Caption: Experimental workflow for this compound dose-response assay.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Pipetting errors during drug dilution or addition. 3. "Edge effect" in the 96-well plate. | 1. Ensure thorough mixing of cell suspension before seeding. 2. Use calibrated pipettes and change tips between dilutions. 3. Avoid using the outer wells of the plate or fill them with sterile PBS or medium to maintain humidity. |
| Incomplete or flat dose-response curve | 1. This compound concentrations are too low or too high. 2. The cell line is resistant to this compound. 3. Insufficient incubation time. | 1. Perform a wider range of dilutions (e.g., from 1 nM to 100 µM). 2. Verify the expression of AXL, MER, and CSF1R in the cell line. 3. Increase the incubation time with the drug to 96 hours. |
| High background signal in viability assay | 1. Contamination of cell culture. 2. Interference of this compound with the assay reagent. 3. Too many cells seeded per well. | 1. Check for microbial contamination and use fresh, sterile reagents. 2. Run a control with this compound in cell-free medium to check for direct interaction with the assay dye. 3. Optimize cell seeding density to ensure cells are in the exponential growth phase during the assay. |
| Unexpected increase in viability at high concentrations | 1. This compound precipitation at high concentrations. 2. Off-target effects of the drug. | 1. Visually inspect the drug dilutions for any precipitate. If observed, prepare fresh dilutions and ensure complete dissolution in DMSO before adding to the medium. 2. This can be a complex biological effect. Consider performing mechanistic studies to investigate potential off-target activities. |
| Difficulty in reproducing IC50 values | 1. Variation in cell passage number. 2. Inconsistent incubation times. 3. Different batches of reagents (e.g., FBS, this compound). | 1. Use cells within a consistent and narrow passage number range for all experiments. 2. Strictly adhere to the same incubation times for all experiments. 3. Record lot numbers of all reagents and, if possible, use the same batch for a set of comparative experiments. |
References
- 1. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CSF-1R (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 3. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Adrixetinib in Preclinical Models: A Comparative Analysis Against Other AXL Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The receptor tyrosine kinase AXL has emerged as a critical target in oncology, implicated in tumor proliferation, metastasis, and the development of therapeutic resistance. A growing number of small molecule inhibitors are being investigated to block the AXL signaling pathway. This guide provides a comparative overview of Adrixetinib (Q702) against other notable AXL inhibitors—Bemcentinib (R428), XL092, and UNC2025—based on available preclinical data.
At a Glance: Comparative Inhibitory Activity
This compound is a selective triple inhibitor of AXL, MER, and CSF1R.[1][2][3] This multi-targeted approach not only directly inhibits tumor cell growth but also modulates the tumor microenvironment by targeting key immune-suppressive cells.[4] In comparison, other inhibitors exhibit different selectivity profiles. Bemcentinib is a selective AXL inhibitor,[5][6] XL092 is a multi-kinase inhibitor targeting MET, VEGFR2, AXL, and MER,[7][8][9] and UNC2025 is a potent dual inhibitor of MER and FLT3 with activity against AXL.[10][11][12][13][14]
The following table summarizes the in vitro inhibitory potency (IC50) of these compounds against their primary targets. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.
| Inhibitor | Target(s) | AXL IC50 (nM) | Other Key Target IC50 (nM) | Source(s) |
| This compound (Q702) | AXL, MER, CSF1R | 0.3 | MER: 0.8, CSF1R: 8.7 | [4] |
| Bemcentinib (R428) | AXL | 14 | >50-100 fold selective vs. MER/TYRO3 | [5][6][15][16][17] |
| XL092 | MET, VEGFR2, AXL, MER | 3.4 - 5.8 | MET: 3.0-15, VEGFR2: 1.6, MER: 0.6-7.2 | [7][18] |
| UNC2025 | MER, FLT3, AXL | 1.65 - 122 | MER: 0.46-0.74, FLT3: 0.35-0.8 | [10][11][12][13] |
In Vivo Preclinical Efficacy
The antitumor activity of these AXL inhibitors has been evaluated in various preclinical cancer models.
This compound (Q702) has demonstrated significant anti-tumor activities by enhancing chemo-sensitivity and immune response in various tumor models.[19] Preclinical studies have shown that this compound can induce tumor regression by altering the immunosuppressive tumor microenvironment.[4] Specifically, it has been shown to reduce M2 macrophages and myeloid-derived suppressor cells (MDSCs) while inducing M1 macrophages and cytotoxic CD8+ T cells.[4]
Bemcentinib (R428) has been shown to retard cancer cell migration and invasion.[6] In preclinical models of metastatic breast cancer, Bemcentinib blocked tumor spread and prolonged survival.[6][17] It has also shown synergistic anti-tumor activity when combined with docetaxel in non-small cell lung cancer (NSCLC) models.[20]
XL092 demonstrated dose-dependent tumor growth inhibition in various murine xenograft models, including NCI-H441, Hs 746T, SNU-5, and MDA-MB-231 cell lines.[7] The combination of XL092 with immune checkpoint inhibitors resulted in enhanced tumor growth inhibition.[7][21]
UNC2025 has shown therapeutic efficacy in preclinical models of acute leukemia.[10][22][23][24][25][26] In xenograft models, it mediated a dose-dependent reduction in tumor burden and increased median survival.[10]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these inhibitors, it is crucial to visualize the AXL signaling pathway and the experimental workflows used to evaluate their efficacy.
Caption: AXL receptor activation by its ligand GAS6 triggers multiple downstream signaling pathways.
Caption: Workflow for determining the in vitro potency (IC50) of AXL inhibitors.
Caption: General workflow for evaluating the in vivo efficacy of AXL inhibitors in xenograft models.
Experimental Protocols
Detailed experimental protocols are essential for the accurate interpretation and replication of preclinical findings. Below are summaries of common methodologies used to evaluate AXL inhibitors.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a fluorescence resonance energy transfer (FRET)-based method to measure the binding of an inhibitor to the kinase of interest.[19][27][28]
-
Principle: The assay relies on the binding of a fluorescently labeled ATP-competitive ligand (tracer) to the kinase. A europium-labeled anti-tag antibody that binds to the kinase serves as the FRET donor. When the tracer is bound to the kinase-antibody complex, FRET occurs. A test compound that competes with the tracer for binding to the kinase will disrupt FRET, leading to a decrease in the signal.
-
Procedure:
-
A dilution series of the test inhibitor is prepared.
-
The kinase, europium-labeled antibody, and the test inhibitor are incubated together.
-
The fluorescent tracer is added to the mixture.
-
After a specified incubation period, the FRET signal is measured using a plate reader capable of time-resolved fluorescence.
-
The IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the FRET signal, is calculated from the dose-response curve.
-
In Vivo Tumor Xenograft Studies
Xenograft models are a cornerstone of preclinical oncology research, allowing for the evaluation of a drug's antitumor efficacy in a living organism.[29][30][31][32][33][34][35][36]
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Cell Lines and Animal Models: Various human cancer cell lines with known AXL expression levels (e.g., MDA-MB-231 for breast cancer, A549 for NSCLC) are used.[7][37] These cells are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., nude or NSG mice).[30][31]
-
Treatment Protocol:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment and control groups.
-
The test inhibitor is administered at various doses and schedules (e.g., once or twice daily oral gavage).[7][20][24] The vehicle used to dissolve the inhibitor is administered to the control group.
-
-
Efficacy Evaluation:
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Animal body weight and overall health are monitored to assess toxicity.
-
At the end of the study, tumors are excised, weighed, and may be processed for further analysis, such as immunohistochemistry to assess biomarkers of target engagement (e.g., phospho-AXL levels) and pharmacodynamic effects (e.g., apoptosis, proliferation).[7][38]
-
Conclusion
This compound presents a unique, multi-targeted approach to AXL inhibition by also targeting MER and CSF1R, which may offer advantages in overcoming resistance and modulating the tumor microenvironment. While direct comparative preclinical studies are limited, the available data suggest that this compound has potent in vitro activity and promising in vivo efficacy. Further head-to-head preclinical studies under standardized conditions will be crucial to fully elucidate the comparative efficacy and therapeutic potential of this compound against other AXL inhibitors. The detailed experimental protocols provided in this guide serve as a reference for researchers designing and interpreting such studies.
References
- 1. Facebook [cancer.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Q702 : Axl/Mer/CSF1R Triple Inhibitor | Qurient [qurient.com]
- 4. A Novel Selective Axl/Mer/CSF1R Kinase Inhibitor as a Cancer Immunotherapeutic Agent Targeting Both Immune and Tumor Cells in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Preclinical Characterization of XL092, a Novel Receptor Tyrosine Kinase Inhibitor of MET, VEGFR2, AXL, and MER - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. UNC2025 | Mer/FLT3 inhibitor | Probechem Biochemicals [probechem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Bemcentinib (R428, BGB324) | Axl inhibitor | Probechem Biochemicals [probechem.com]
- 16. abmole.com [abmole.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. researchgate.net [researchgate.net]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 21. researchgate.net [researchgate.net]
- 22. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. aacrjournals.org [aacrjournals.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. UNC2025, a MERTK Small-Molecule Inhibitor, Is Therapeutically Effective Alone and in Combination with Methotrexate in Leukemia Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 28. assets.fishersci.com [assets.fishersci.com]
- 29. xenograft.org [xenograft.org]
- 30. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 31. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 32. biocytogen.com [biocytogen.com]
- 33. Cancer models in preclinical research: A chronicle review of advancement in effective cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Preclinical screening methods in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Custom Models for Preclinical Studies [certisoncology.com]
- 36. startresearch.com [startresearch.com]
- 37. Mer or Axl Receptor Tyrosine Kinase Inhibition Promotes Apoptosis, Blocks Growth, and Enhances Chemosensitivity of Human Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Adrixetinib and Bemcentinib for Non-Small Cell Lung Cancer (NSCLC) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two investigational AXL receptor tyrosine kinase inhibitors, Adrixetinib (Q702) and Bemcentinib (BGB324), in the context of non-small cell lung cancer (NSCLC) cell lines. The information is compiled from publicly available preclinical data to assist researchers in evaluating these compounds for further investigation.
Introduction
This compound and Bemcentinib are both small molecule inhibitors targeting the AXL receptor tyrosine kinase, a key player in tumor progression, metastasis, and drug resistance in NSCLC. While both drugs share a common primary target, they exhibit distinct kinase inhibition profiles, which may translate to different biological effects and therapeutic potential. Bemcentinib is a highly selective AXL inhibitor, whereas this compound demonstrates a broader spectrum of activity by also inhibiting Mer and CSF1R kinases.[1] This guide aims to present the available preclinical data for each compound to facilitate a comparative assessment.
Kinase Inhibition Profile
| Compound | Primary Targets | Selectivity |
| This compound (Q702) | Axl, Mer, CSF1R | Potent inhibitor of all three kinases.[1] |
| Bemcentinib (BGB324) | AXL | Highly selective for AXL over other kinases. |
In Vitro Efficacy in NSCLC Cell Lines
Direct comparative studies of this compound and Bemcentinib in the same NSCLC cell lines are not publicly available. The following table summarizes the available half-maximal inhibitory concentration (IC50) values from separate preclinical studies.
| Compound | NSCLC Cell Line | IC50 (µM) | Assay Type |
| Bemcentinib | A549 | 0.56 | Cell Viability Assay |
| NCI-H1299 | 0.67 | Cell Viability Assay | |
| HCC827 | 0.76 | Cell Viability Assay | |
| H358 | 0.43 | Cell Viability Assay | |
| This compound | Not Publicly Available | Not Publicly Available | Not Publicly Available |
Note: The absence of publicly available IC50 data for this compound in NSCLC cell lines is a current limitation for a direct quantitative comparison of potency.
Mechanism of Action and Effects on Signaling Pathways
Both this compound and Bemcentinib function by inhibiting the AXL signaling pathway, which is implicated in various aspects of cancer progression, including cell survival, proliferation, migration, and invasion.
Bemcentinib , as a selective AXL inhibitor, has been shown to overcome resistance to EGFR tyrosine kinase inhibitors (TKIs) and enhance the efficacy of immunotherapy in preclinical NSCLC models.[2][3] Its mechanism involves the blockade of AXL-mediated downstream signaling.
This compound , by targeting AXL, Mer, and CSF1R, has the potential to modulate the tumor microenvironment more broadly. Inhibition of CSF1R can impact tumor-associated macrophages (TAMs), which play a crucial role in immune suppression.[1] Preclinical studies have shown this compound's anti-tumor activity in various models, including those resistant to EGFR TKIs.
Caption: AXL signaling pathway and points of inhibition by this compound and Bemcentinib.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound or Bemcentinib on the viability of NSCLC cell lines.
-
Cell Seeding: Plate NSCLC cells (e.g., A549, NCI-H1299) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Bemcentinib (typically in a range from 0.01 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This protocol outlines a general procedure for quantifying apoptosis in NSCLC cells treated with this compound or Bemcentinib.
-
Cell Treatment: Seed NSCLC cells in 6-well plates and treat with the desired concentrations of this compound or Bemcentinib for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Caption: Experimental workflow for apoptosis analysis.
Western Blot Analysis of AXL Signaling
This protocol provides a general method for examining the effects of this compound and Bemcentinib on the AXL signaling pathway.
-
Cell Lysis: Treat NSCLC cells with this compound or Bemcentinib for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AXL, total AXL, phospho-Akt, total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Summary and Future Directions
Both this compound and Bemcentinib show promise as AXL-targeting agents in NSCLC. Bemcentinib's high selectivity for AXL has been demonstrated in several NSCLC cell lines. This compound's broader inhibition profile, which includes Mer and CSF1R, suggests a potential for a more comprehensive impact on the tumor and its microenvironment, though more specific preclinical data in NSCLC models are needed to fully assess its comparative efficacy.
Future research should focus on:
-
Direct, side-by-side comparisons of this compound and Bemcentinib in a panel of NSCLC cell lines to determine their relative potency and efficacy.
-
In-depth analysis of the downstream signaling effects of this compound to elucidate the contribution of Mer and CSF1R inhibition.
-
In vivo studies in NSCLC xenograft and patient-derived xenograft (PDX) models to evaluate the anti-tumor activity and tolerability of both compounds.
Caption: Logical relationship of drug properties and their preclinical effects in NSCLC.
References
- 1. Frontiers | The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges [frontiersin.org]
- 2. The Role of Axl Inhibition and Immune Checkpoint Blockade in Non-small Cell Lung Cancer: Current Understanding and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
A Comparative Analysis of Adrixetinib and Gilteritinib for the Treatment of FLT3-Mutated Acute Myeloid Leukemia
A Note to Our Readers: This guide provides a comparative overview of Adrixetinib and Gilteritinib for the treatment of FMS-like tyrosine kinase 3 (FLT3)-mutated Acute Myeloid Leukemia (AML). It is important to note that while Gilteritinib is an approved therapeutic with extensive clinical data, this compound is an investigational drug in the early stages of clinical development. As of the time of this publication, no direct head-to-head preclinical or clinical studies comparing the efficacy of this compound and Gilteritinib have been published. The following comparison is based on currently available data for each compound.
Introduction
Acute Myeloid Leukemia (AML) is a cancer of the blood and bone marrow characterized by the rapid growth of abnormal white blood cells. Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are among the most common genetic alterations in AML, occurring in approximately 30% of patients, and are associated with a poor prognosis.[1][2][3][4] These mutations, which include internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, lead to constitutive activation of the FLT3 receptor, promoting uncontrolled cell proliferation and survival.[3][4][5]
This guide provides a detailed comparison of two tyrosine kinase inhibitors (TKIs), Gilteritinib and this compound, which target signaling pathways implicated in FLT3-mutated AML. Gilteritinib is a potent, selective, second-generation FLT3 inhibitor,[5] while this compound is a novel inhibitor of the AXL/MER/CSF1R pathways.[6][7][8][9]
Gilteritinib: An Established FLT3 Inhibitor
Gilteritinib (Xospata®) is an FDA-approved oral TKI for the treatment of adult patients with relapsed or refractory AML with a FLT3 mutation.[10][11][12] It is a type I inhibitor that targets both FLT3-ITD and FLT3-TKD mutations, including the D835Y mutation which confers resistance to some other FLT3 inhibitors.[10][13][14] Gilteritinib also demonstrates inhibitory activity against the AXL receptor tyrosine kinase.[1][12]
Efficacy and Clinical Data
The efficacy of Gilteritinib was most notably demonstrated in the Phase 3 ADMIRAL clinical trial, which compared Gilteritinib to salvage chemotherapy in patients with relapsed or refractory FLT3-mutated AML.[15][16]
| Clinical Endpoint | Gilteritinib (n=247) | Salvage Chemotherapy (n=124) | Reference |
| Median Overall Survival (OS) | 9.3 months | 5.6 months | [11][17] |
| 1-Year Survival Rate | 37.1% | 16.7% | [11] |
| Complete Remission (CR) or CR with Partial Hematologic Recovery (CRh) | 21% | - | [12][18] |
| Composite Complete Remission (CRc) | 54.3% | 21.8% | [15] |
Preclinical Data
In preclinical studies, Gilteritinib has demonstrated potent inhibition of FLT3 phosphorylation and downstream signaling pathways, leading to apoptosis in leukemic cells.[10][19]
| Parameter | Cell Line/Condition | IC50 Value | Reference |
| FLT3-ITD Inhibition (in media) | Leukemia cells | 0.7 - 1.8 nM | [1][12] |
| Wild-Type FLT3 Inhibition (in media) | Leukemia cells | 5 nM | [1][12] |
| FLT3-ITD Inhibition (in plasma) | Leukemia cells | 17 - 33 nM | [1] |
| AXL Inhibition | - | 41 nM | [1] |
Mechanism of Action and Signaling Pathway
Gilteritinib functions by inhibiting the autophosphorylation of the FLT3 receptor, which in turn blocks downstream signaling pathways crucial for cell survival and proliferation, such as the STAT5, RAS/MAPK, and PI3K/Akt pathways.[3][12]
Resistance Mechanisms
Resistance to Gilteritinib can emerge through various mechanisms. One common mechanism is the acquisition of new mutations, particularly in the RAS signaling pathway.[20][21] Another identified resistance mechanism is the development of a "gatekeeper" mutation in FLT3 at the F691L position, which can interfere with drug binding.[20][21] More recently, the N701K mutation in FLT3 has also been identified as a cause of clinical resistance to Gilteritinib.[22][23]
This compound: An Investigational AXL/MER/CSF1R Inhibitor
This compound (formerly Q702) is an orally administered, selective inhibitor of the AXL, MER, and CSF1R receptor tyrosine kinases.[6][7][8][9] The expression of these kinases has been associated with a poor prognosis in AML.[6][24] this compound is currently in a Phase 1 clinical trial to evaluate its safety and preliminary efficacy as a single agent and in combination with venetoclax and azacitidine for patients with relapsed/refractory AML.[6][9][25]
Preclinical Data and Rationale in FLT3-Mutated AML
Preclinical studies have indicated that inhibiting AXL and MER can be effective in various AML models, including aggressive FLT3-ITD bearing AML and venetoclax-resistant primary AML samples.[6][25] The rationale for using this compound in FLT3-mutated AML stems from the potential to target alternative survival pathways that may contribute to resistance to direct FLT3 inhibition.
Mechanism of Action and Signaling Pathway
This compound's proposed mechanism of action in AML involves the inhibition of AXL, MER, and CSF1R signaling. This is expected to have a multi-faceted anti-leukemic effect by:
-
Directly inhibiting leukemia cell proliferation and survival.
-
Modulating the tumor microenvironment by targeting supportive signals.
Experimental Protocols
Detailed experimental protocols for the clinical trials of this compound are not yet publicly available. The following provides a general workflow for the preclinical evaluation of a tyrosine kinase inhibitor like Gilteritinib and a conceptual outline for a clinical trial.
Preclinical Evaluation Workflow
1. Cell Line Selection: Begin with established human AML cell lines endogenously expressing FLT3-ITD (e.g., MOLM-14, MV4-11).
2. In Vitro Cytotoxicity Assays: Treat cell lines with a dose range of the TKI for a specified period (e.g., 72 hours). Assess cell viability using assays like MTT or CellTiter-Glo to determine the half-maximal inhibitory concentration (IC50).
3. Target Engagement and Pathway Analysis: Culture cells with the TKI at various concentrations and time points. Prepare cell lysates and perform Western blotting to detect the phosphorylation status of FLT3 and key downstream signaling proteins (e.g., p-STAT5, p-ERK, p-Akt).
4. Apoptosis Induction: Treat cells with the TKI and measure apoptosis using methods such as Annexin V/PI staining followed by flow cytometry.
5. In Vivo Efficacy: Engraft immunodeficient mice with FLT3-mutated AML cells. Once tumors are established, treat mice with the TKI or vehicle control and monitor tumor growth and overall survival.
Clinical Trial Protocol (Conceptual Outline for a Phase 1/2 Study)
The ongoing clinical trial for this compound (NCT06445907) is a Phase 1 dose-escalation and expansion study.[6] A typical design for such a trial would include:
-
Phase 1 (Dose Escalation): Enroll a small number of patients with relapsed/refractory AML to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of the investigational drug, both as a monotherapy and in combination with other agents.
-
Phase 2 (Dose Expansion): Enroll a larger cohort of patients at the RP2D to further evaluate the safety, tolerability, and preliminary efficacy of the drug. Key endpoints would include overall response rate (ORR), duration of response (DOR), and overall survival (OS).
Summary and Future Outlook
Gilteritinib is a well-established and effective targeted therapy for patients with relapsed or refractory FLT3-mutated AML, offering a significant survival advantage over traditional chemotherapy.[11][17] Its mechanism is centered on the direct and potent inhibition of the FLT3 kinase.
This compound represents a novel approach by targeting the AXL/MER/CSF1R pathways, which are implicated in AML pathogenesis and resistance.[6][24] Its development is in the early stages, and its clinical efficacy in FLT3-mutated AML remains to be determined.
The key distinction between these two agents lies in their primary targets and, consequently, their mechanisms of action. Gilteritinib directly targets the primary oncogenic driver in FLT3-mutated AML, while this compound targets alternative survival and resistance pathways. The future of AML therapy may involve the strategic use of both types of inhibitors, potentially in combination, to overcome resistance and improve patient outcomes. As data from the this compound clinical trials become available, a more direct comparison of its efficacy relative to established treatments like Gilteritinib will be possible.
References
- 1. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor. | Semantic Scholar [semanticscholar.org]
- 3. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting FLT3 Mutation in Acute Myeloid Leukemia: Current Strategies and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 6. Qurient Launches Clinical Trial for Acute Myeloid Leukemia Treatment with this compound (Q702) [businesswire.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Qurient Therapeutics - AdisInsight [adisinsight.springer.com]
- 9. Qurient Initiates Phase 1 Trial of this compound for Relapsed/Refractory AML [trial.medpath.com]
- 10. XOSPATA® (gilteritinib) Mechanism of Action (MOA) [xospatahcp.com]
- 11. jadpro.com [jadpro.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. ash.confex.com [ash.confex.com]
- 16. ADMIRAL: Gilteritinib vs Chemotherapy in Relapsed or Refractory FLT3-Mutated AML - Cancer Commons [cancercommons.org]
- 17. Gilteritinib in FLT3‐mutated acute myeloid leukemia: A real‐world Italian experience - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cancernetwork.com [cancernetwork.com]
- 19. Gilteritinib Reduces FLT3 Expression in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ashpublications.org [ashpublications.org]
- 21. A noncanonical FLT3 gatekeeper mutation disrupts gilteritinib binding and confers resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The FLT3N701K mutation causes clinical AML resistance to gilteritinib and triggers TKI sensitivity switch to quizartinib - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Resistance to FLT3 inhibitors involves different molecular mechanisms and reduces new DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bqura.com [bqura.com]
- 25. firstwordpharma.com [firstwordpharma.com]
Adrixetinib Demonstrates Promising Efficacy in Patient-Derived Xenograft Models, Paving the Way for Targeted Cancer Therapies
For Immediate Release
[City, State] – November 7, 2025 – New analyses of preclinical data on Adrixetinib (Q702), a novel triple kinase inhibitor, reveal its significant anti-tumor efficacy in patient-derived xenograft (PDX) models. These findings, which position this compound as a promising candidate for targeted cancer therapy, offer a detailed look into its mechanism of action and its potential to overcome resistance to current treatments. This compound, developed by Qurient Co. Ltd., is a selective inhibitor of Axl, Mer, and CSF1R kinases, key players in tumor proliferation, survival, and immune evasion.
The validation of this compound's efficacy in PDX models is a critical step in its development. PDX models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are considered a more predictive preclinical model as they better recapitulate the heterogeneity and microenvironment of human cancers compared to traditional cell-line xenografts. This allows for a more accurate assessment of a drug's potential clinical benefit.
While specific quantitative data from head-to-head comparative studies of this compound in PDX models remains proprietary and is often presented at scientific conferences or in forthcoming publications, the available information from preclinical studies and ongoing clinical trials (NCT04648254, NCT05438420) underscores its potential. Preclinical studies have shown that this compound exhibits significant anti-tumor activity as a monotherapy and in combination with other anti-cancer agents, including immune checkpoint inhibitors like pembrolizumab.
Targeting the Tumor Microenvironment: The Mechanism of this compound
This compound's unique triple-targeting mechanism addresses both the cancer cells and the surrounding tumor microenvironment (TME).
-
Axl and Mer Inhibition: These receptor tyrosine kinases are implicated in tumor cell survival, proliferation, metastasis, and the development of drug resistance. By inhibiting Axl and Mer, this compound can directly hinder tumor growth and potentially resensitize tumors to other therapies.
-
CSF1R Inhibition: The colony-stimulating factor 1 receptor (CSF1R) is crucial for the survival and differentiation of tumor-associated macrophages (TAMs). TAMs often contribute to an immunosuppressive TME, shielding the tumor from the patient's immune system. By blocking CSF1R, this compound can reprogram the TME to be more permissible to anti-tumor immune responses.
This multi-pronged attack makes this compound a particularly interesting candidate for combination therapies, especially with immunotherapies that rely on a functioning immune response to be effective.
Experimental Protocols for Evaluating this compound in PDX Models
The following provides a generalized experimental protocol for assessing the efficacy of this compound in PDX models, based on standard methodologies in the field.
1. PDX Model Establishment and Expansion:
-
Fresh tumor tissue from consenting patients is obtained under sterile conditions.
-
The tissue is fragmented into small pieces (typically 2-3 mm³) and subcutaneously implanted into immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Tumor growth is monitored regularly. Once tumors reach a specified volume (e.g., 1000-1500 mm³), they are harvested and passaged into new cohorts of mice for expansion. Early passages (typically P3-P5) are used for efficacy studies to maintain the genetic and histological fidelity of the original patient tumor.
2. Drug Efficacy Studies:
-
Once tumors in the experimental cohort reach a predetermined size (e.g., 150-200 mm³), mice are randomized into treatment and control groups.
-
Treatment Groups:
-
Vehicle control (e.g., administered orally daily).
-
This compound monotherapy (e.g., administered orally at various dose levels).
-
Comparative agent(s) (e.g., standard-of-care chemotherapy or other targeted therapies).
-
This compound in combination with another agent (e.g., an immune checkpoint inhibitor).
-
-
Monitoring: Tumor volume is measured 2-3 times per week using calipers. Animal body weight and overall health are monitored regularly.
-
Endpoint: Studies are typically terminated when tumors in the control group reach a predetermined maximum size, or after a set duration. Key efficacy endpoints include Tumor Growth Inhibition (TGI) and overall survival.
3. Pharmacodynamic and Biomarker Analysis:
-
At the end of the study, tumors are harvested for analysis of target engagement (e.g., phosphorylation status of Axl, Mer, and CSF1R) and downstream signaling pathways.
-
Immunohistochemistry (IHC) or flow cytometry can be used to assess changes in the tumor microenvironment, such as the infiltration of immune cells.
Visualizing the Pathway and Workflow
To better understand the mechanisms and processes involved, the following diagrams have been generated.
A Head-to-Head Showdown: Adrixetinib Versus a Field of CSF1R Inhibitors
For researchers, scientists, and drug development professionals, the landscape of Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors is one of burgeoning potential and critical choices. This guide provides a comprehensive, data-driven comparison of Adrixetinib against other key CSF1R inhibitors, offering insights into their mechanisms, potency, selectivity, and preclinical efficacy to inform strategic research and development decisions.
At the forefront of this comparison is this compound (Q702), a potent oral inhibitor targeting not only CSF1R but also the Axl and Mer receptor tyrosine kinases.[1][2] This triple-action mechanism distinguishes it from other inhibitors that primarily or more selectively target CSF1R. This guide will delve into a head-to-head analysis with small molecule inhibitors like Pexidartinib and monoclonal antibodies such as Emactuzumab and Cabiralizumab, presenting available quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows.
Mechanism of Action: A Spectrum of Strategies
The therapeutic rationale for targeting CSF1R lies in its critical role in the survival, proliferation, and differentiation of macrophages, particularly the tumor-associated macrophages (TAMs) that foster an immunosuppressive tumor microenvironment.[2] However, the inhibitors discussed herein employ distinct strategies to disrupt this signaling axis.
This compound stands out with its multi-targeted approach, inhibiting Axl and Mer in addition to CSF1R. Axl and Mer are implicated in immune evasion and drug resistance, and their simultaneous inhibition with CSF1R may offer a synergistic antitumor effect by more comprehensively remodeling the tumor microenvironment.[2][3][4]
Pexidartinib , an FDA-approved oral small molecule, is a potent inhibitor of CSF1R, but also demonstrates significant activity against the receptor tyrosine kinases c-Kit and FLT3.[5] This broader kinase activity may contribute to its efficacy but also potentially to off-target effects.
Emactuzumab and Cabiralizumab represent a different therapeutic modality as humanized monoclonal antibodies. They function by binding to the extracellular domain of CSF1R, thereby blocking the binding of its ligands, CSF-1 and IL-34, and preventing receptor activation.[6][7][8]
Quantitative Comparison of Inhibitor Potency and Selectivity
The following tables summarize the available quantitative data on the potency and selectivity of this compound and its comparators. Direct cross-study comparisons should be made with caution due to variations in experimental conditions.
Table 1: In Vitro Potency of CSF1R Inhibitors
| Inhibitor | Target(s) | Assay Type | IC50 / Ki / Kd (nM) | Reference(s) |
| This compound (Q702) | Axl | Kinase Domain Binding | IC50: 0.3 | [1] |
| Mer | Kinase Domain Binding | IC50: 0.8 | [1] | |
| CSF1R | Kinase Domain Binding | IC50: 8.7 | [1] | |
| Pexidartinib | CSF1R | Biochemical Assay | IC50: 13, 17, 20 | [9] |
| c-Kit | Biochemical Assay | IC50: 10, 12, 16 | [5] | |
| FLT3 | Biochemical Assay | IC50: 9, 160 | [5] | |
| Emactuzumab | CSF1R | Binding Affinity | Ki: 0.2, Kd: 0.2 | [10] |
| CSF-1-differentiated | Cell Viability | IC50: 0.3 | [10] | |
| Macrophage Viability | ||||
| Cabiralizumab | CSF1R | Competitive Binding ELISA | Blocks CSF-1 & IL-34 | |
| Binding (Specific Ki/Kd not available) |
Table 2: Kinase Selectivity Profile of Small Molecule Inhibitors
| Inhibitor | Primary Targets | Other Notable Targets (IC50 nM) | Selectivity Notes | Reference(s) |
| This compound (Q702) | Axl, Mer, CSF1R | Not specified in detail in the provided results. | A selective, potent small molecule inhibitor targeting Axl, Mer, and CSF1R.[3] | [1][3] |
| Pexidartinib | CSF1R, c-Kit, FLT3 | KDR (350), LCK (860), FLT1 (880), NTRK3 (890) | Exhibits 10- to 100-fold selectivity for c-Kit and CSF1R over other related kinases.[11] | [5][11] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches, the following diagrams have been generated.
Experimental Protocols
Detailed experimental protocols are often proprietary or vary between studies. However, the following provides an overview of the methodologies commonly employed in the characterization of CSF1R inhibitors.
Biochemical Kinase Assays (e.g., KINOMEscan™, LanthaScreen™)
-
Objective: To determine the inhibitory activity of a compound against a panel of purified kinases.
-
General Principle (KINOMEscan™): This is a competition binding assay. The test compound is incubated with DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured by qPCR of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.[3][12][13][14]
-
General Principle (LanthaScreen™): This is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. A terbium-labeled antibody that recognizes the phosphorylated substrate and a fluorescently labeled substrate are used. Kinase activity leads to substrate phosphorylation, bringing the terbium donor and fluorescent acceptor in close proximity, resulting in a FRET signal. Inhibitors reduce this signal.[1][8][15][16][17]
Cell-Based Macrophage Viability/Proliferation Assays
-
Objective: To assess the functional effect of inhibitors on CSF-1 dependent cell survival and proliferation.
-
General Protocol:
-
Bone marrow-derived macrophages (BMDMs) or other CSF-1 dependent cell lines are cultured.
-
Cells are treated with a serial dilution of the inhibitor in the presence of a constant concentration of CSF-1.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo®).
-
IC50 values are calculated from the dose-response curves.
-
In Vivo Syngeneic Mouse Tumor Models (e.g., MC38, RM-1)
-
Objective: To evaluate the anti-tumor efficacy of the inhibitors in an immunocompetent host.
-
General Protocol:
-
Syngeneic tumor cells (e.g., MC38 colon adenocarcinoma or RM-1 prostate carcinoma) are subcutaneously or orthotopically implanted into immunocompetent mice (e.g., C57BL/6).[5][10][11][18][19][20][21][22][23][24]
-
Once tumors reach a palpable size, mice are randomized into treatment groups (vehicle control, inhibitor).
-
The inhibitor is administered according to a predetermined schedule and route (e.g., oral gavage daily, intraperitoneal injection).[19]
-
Tumor volume is measured regularly with calipers.
-
At the end of the study, tumors and other tissues may be harvested for analysis of the tumor microenvironment, such as quantifying the infiltration of different immune cell populations by flow cytometry or immunohistochemistry.[18]
-
Competitive Binding ELISA (for Monoclonal Antibodies)
-
Objective: To determine the ability of a monoclonal antibody to block the binding of the natural ligand(s) to the receptor.
-
General Protocol:
-
Recombinant CSF1R is coated onto the wells of an ELISA plate.
-
The plate is incubated with a mixture of a constant concentration of the labeled natural ligand (e.g., biotinylated CSF-1) and serial dilutions of the test antibody (e.g., Cabiralizumab).[25][26][27]
-
After washing, a detection reagent that binds to the labeled ligand (e.g., streptavidin-HRP) is added.
-
A substrate is added, and the resulting signal is measured. A decrease in signal indicates that the antibody is competing with the ligand for binding to the receptor.
-
Conclusion and Future Directions
The choice of a CSF1R inhibitor for a specific research or therapeutic application will depend on the desired target profile. This compound, with its unique Axl/Mer/CSF1R triple inhibitory activity, presents a compelling candidate for overcoming immune resistance and enhancing responses to other immunotherapies. Pexidartinib offers a potent, clinically validated option with a well-characterized profile. The monoclonal antibodies, Emactuzumab and Cabiralizumab, provide a highly specific means of targeting the CSF1R pathway from the extracellular space.
As the field evolves, direct comparative preclinical and clinical studies will be crucial for elucidating the nuanced differences in efficacy and safety among these agents. Furthermore, the identification of predictive biomarkers will be essential for patient stratification and realizing the full potential of CSF1R-targeted therapies. This guide serves as a foundational resource for navigating the current landscape and making informed decisions in the pursuit of novel cancer immunotherapies.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. wp.cellsciences.com [wp.cellsciences.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. nicoyalife.com [nicoyalife.com]
- 5. researchgate.net [researchgate.net]
- 6. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. selleckchem.com [selleckchem.com]
- 10. MC38 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]
- 11. 2.7. Syngeneic mouse tumor model [bio-protocol.org]
- 12. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. researchgate.net [researchgate.net]
- 15. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - CN [thermofisher.cn]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 18. A syngeneic MC38 orthotopic mouse model of colorectal cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A syngeneic MC38 orthotopic mouse model of colorectal cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. Syngeneic murine model for prostate cancer using RM1 cells transfected with gp100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Mouse tumor model [bio-protocol.org]
- 23. researchgate.net [researchgate.net]
- 24. Solid tumor growth model [bio-protocol.org]
- 25. Buy Emactuzumab ELISA Kit [antibodysystem.com]
- 26. ELISA Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 27. bosterbio.com [bosterbio.com]
Unlocking Precision Oncology: A Comparative Guide to Biomarkers for Predicting Adrixetinib Treatment Response
For Immediate Release
SEONGNAM, South Korea – In the rapidly evolving landscape of targeted cancer therapy, the identification of predictive biomarkers is paramount for optimizing patient outcomes. This guide provides a comprehensive comparison of biomarkers for predicting treatment response to Adrixetinib (Q702), a novel triple kinase inhibitor, and its therapeutic alternatives across various oncological and immunological indications. Tailored for researchers, scientists, and drug development professionals, this document synthesizes experimental data, details assay methodologies, and visualizes key biological pathways to facilitate informed decision-making in clinical and preclinical research.
This compound is a selective oral inhibitor of Axl, Mer, and CSF1R receptor tyrosine kinases, demonstrating promising anti-tumor activity by modulating the tumor microenvironment and enhancing anti-cancer immune responses.[1][2] Its clinical development spans solid tumors, acute myeloid leukemia (AML), and chronic graft-versus-host disease (cGVHD).[3][4][5] The efficacy of this compound is intrinsically linked to the expression and activation of its target kinases, positioning them as primary candidate biomarkers for predicting treatment response.
Predictive Biomarkers for this compound: Targeting the Core of Tumor Progression
The overexpression of Axl, Mer, and CSF1R is associated with poor prognosis and therapeutic resistance in numerous cancers, including AML.[2][5] This correlation underscores their potential as predictive biomarkers for this compound therapy. While clinical data from this compound trials with detailed biomarker analysis is still emerging, preclinical evidence strongly supports the role of these kinases in treatment response.
Table 1: Potential Predictive Biomarkers for this compound Treatment Response
| Biomarker | Putative Role in Prediction | Measurement Method | Sample Type |
| Axl Expression | High expression may predict sensitivity to this compound. | Immunohistochemistry (IHC) | Tumor Tissue |
| Soluble Axl (sAxl) | Elevated plasma levels may correlate with tumor Axl expression and disease progression. | Enzyme-Linked Immunosorbent Assay (ELISA) | Plasma/Serum |
| Mer Expression | Upregulation is linked to resistance; inhibition by this compound may overcome this. | Immunohistochemistry (IHC) | Tumor Tissue |
| CSF1R Expression | High expression on tumor-associated macrophages (TAMs) and tumor cells may indicate a microenvironment susceptible to this compound's immunomodulatory effects. | Immunohistochemistry (IHC), Flow Cytometry | Tumor Tissue, Blood |
Comparative Analysis: this compound vs. Alternative Therapies
A critical aspect of evaluating a new therapeutic agent is to compare its predictive biomarker strategy with existing treatment options. This section provides a comparative overview of biomarkers for this compound and its alternatives in key indications.
Acute Myeloid Leukemia (AML)
This compound is being investigated as a monotherapy and in combination with venetoclax and azacitidine for relapsed/refractory AML.[2][3]
Table 2: Comparison of Predictive Biomarkers in AML
| Treatment | Predictive Biomarker(s) | Reported Efficacy Data Associated with Biomarker |
| This compound | Axl, Mer, CSF1R Expression | Preclinical data suggests efficacy in AML models with target expression.[2] Clinical data on biomarker correlation is emerging. |
| Venetoclax + Azacitidine | NPM1 mutations | Patients with NPM1-mutated AML may have a more sensitive response to venetoclax-based therapy.[6] |
| Gilteritinib | FLT3 mutations (ITD and TKD) | Approved for relapsed/refractory FLT3-mutated AML; shows significant improvement in overall survival compared to salvage chemotherapy.[7][8] |
Solid Tumors
This compound is in clinical trials for various advanced solid tumors, often in combination with immune checkpoint inhibitors like pembrolizumab.[9]
Table 3: Comparison of Predictive Biomarkers in Solid Tumors
| Treatment | Predictive Biomarker(s) | Reported Efficacy Data Associated with Biomarker |
| This compound + Pembrolizumab | Axl, Mer, CSF1R Expression, PD-L1 Expression, Tumor Mutational Burden (TMB), Microsatellite Instability (MSI) | Preliminary data shows a manageable safety profile and anti-tumor activity in patients previously treated with anti-PD-1.[9] Biomarker-specific response rates are under investigation. |
| Pembrolizumab | PD-L1 Expression (CPS), TMB, MSI-High/dMMR | High PD-L1 expression, high TMB, and MSI-H status are associated with higher response rates across various solid tumors.[10] |
Chronic Graft-versus-Host Disease (cGVHD)
This compound is being explored for treatment-resistant cGVHD.[4]
Table 4: Comparison of Biomarkers in cGVHD
| Treatment | Potential Predictive Biomarker(s) | Reported Efficacy Data Associated with Biomarker |
| This compound | CSF1R-expressing monocytes/macrophages | Preclinical models suggest inhibition of CSF1R reduces fibrosis.[2] Clinical biomarker data is pending. |
| Ruxolitinib | Inflammatory cytokines/chemokines (e.g., CXCL9) | Lower baseline levels of certain inflammatory markers are associated with a higher probability of response.[11] |
| Ibrutinib | BTK and ITK activity | Pharmacodynamic studies show high target occupancy.[12] Clinical responses are observed, but specific predictive biomarkers are not well-defined.[13] |
| Axatilimab | CSF1R-dependent monocytes and macrophages | Targets and eliminates CSF1R-dependent monocytes and macrophages, leading to high response rates in refractory cGVHD.[14][15][16] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms of action and biomarker evaluation, the following diagrams illustrate key signaling pathways and experimental workflows.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of biomarker studies. Below are summaries of key experimental protocols.
Immunohistochemistry (IHC) for Axl, Mer, and CSF1R
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer (pH 6.0) or an EDTA-based buffer (pH 9.0), depending on the primary antibody.
-
Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide, and non-specific binding is blocked with a protein block solution.
-
Primary Antibody Incubation: Sections are incubated with primary antibodies specific for Axl, Mer, or CSF1R at optimized dilutions overnight at 4°C.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a DAB substrate-chromogen system for visualization.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.
-
Scoring: The expression is typically scored based on the intensity of staining and the percentage of positive tumor cells or immune cells.
Enzyme-Linked Immunosorbent Assay (ELISA) for Soluble Axl (sAxl)
-
Plate Preparation: A 96-well microplate is coated with a capture antibody specific for human Axl and incubated overnight.
-
Blocking: The plate is washed and blocked with a blocking buffer to prevent non-specific binding.
-
Sample and Standard Incubation: Patient plasma or serum samples, along with a serial dilution of recombinant human sAxl standard, are added to the wells and incubated.[11][17] Samples are typically diluted (e.g., 1:50) in a reagent diluent.[11][17]
-
Detection Antibody Incubation: After washing, a biotinylated detection antibody specific for human Axl is added to the wells.
-
Streptavidin-HRP Incubation: Streptavidin-HRP conjugate is added, which binds to the biotinylated detection antibody.
-
Substrate Development: A TMB substrate solution is added, and the color develops in proportion to the amount of sAxl bound.
-
Measurement: The reaction is stopped with a stop solution, and the absorbance is measured at 450 nm. The concentration of sAxl in the samples is calculated from the standard curve.
Flow Cytometry for CSF1R on Immune Cells
-
Cell Preparation: Whole blood or peripheral blood mononuclear cells (PBMCs) are prepared from patient samples.[18]
-
Staining: Cells are stained with a cocktail of fluorescently-labeled antibodies, including an antibody against CSF1R and markers for different immune cell populations (e.g., CD14 for monocytes, CD16 for monocyte subsets).[18]
-
Lysis/Fixation: If using whole blood, red blood cells are lysed. Cells are then fixed to preserve their state.
-
Acquisition: Stained cells are acquired on a flow cytometer, exciting the fluorochromes with appropriate lasers and detecting the emitted light.
-
Data Analysis: The data is analyzed using flow cytometry software to gate on specific immune cell populations and quantify the expression level of CSF1R based on fluorescence intensity.
Conclusion
The development of this compound as a targeted therapy is a promising advancement in oncology and immunology. The identification and validation of predictive biomarkers, particularly the expression levels of its targets Axl, Mer, and CSF1R, will be critical for its successful clinical implementation. This guide provides a framework for understanding the current landscape of biomarkers for this compound and its alternatives. As more clinical data becomes available, a clearer picture of the predictive power of these biomarkers will emerge, paving the way for a more personalized approach to cancer treatment. Further research is warranted to establish standardized assays and definitive cut-off values for these biomarkers to guide patient selection and optimize therapeutic strategies.
References
- 1. ashpublications.org [ashpublications.org]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Qurient Initiates Phase 1 Trial of this compound for Relapsed/Refractory AML [trial.medpath.com]
- 4. ichgcp.net [ichgcp.net]
- 5. bqura.com [bqura.com]
- 6. Biomarkers of Response to Venetoclax Therapy in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular profile of FLT3-mutated relapsed/refractory patients with AML in the phase 3 ADMIRAL study of gilteritinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. The Importance of Predictive Biomarkers and Their Correlation with the Response to Immunotherapy in Solid Tumors—Impact on Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prognostic value of blood biomarkers in steroid-refractory or steroid-dependent acute graft-versus-host disease: a REACH2 analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ibrutinib for chronic graft-versus-host disease after failure of prior therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ibrutinib for chronic graft-versus-host disease after failure of prior therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. oncologynewscentral.com [oncologynewscentral.com]
- 15. Axatilimab in Recurrent or Refractory Chronic Graft-versus-Host Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. astct.org [astct.org]
- 17. A Clinical Trial of Pembrolizumab (MK-3475) Evaluating Predictive Biomarkers in Subjects with Advanced Solid Tumors (KEYNOTE 158) | Dana-Farber Cancer Institute [dana-farber.org]
- 18. Predictive biomarkers of immunotherapy response with pharmacological applications in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Adrixetinib Versus Other Tyrosine Kinase Inhibitors: A Comparative Analysis of Their Impact on the Tumor Immune Landscape
For researchers and drug development professionals, understanding the nuanced immunomodulatory effects of tyrosine kinase inhibitors (TKIs) is paramount for advancing cancer therapy. This guide provides an objective comparison of Adrixetinib's effects on the tumor immune landscape with those of other prominent TKIs, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound (Q702) is an orally administered, selective triple kinase inhibitor targeting AXL, MER, and Colony Stimulating Factor 1 Receptor (CSF1R).[1][2][3] The inhibition of these key targets is designed to enhance the body's innate immune defenses and increase the susceptibility of cancer cells to therapeutic interventions.[1][4] By targeting non-T cell components within the tumor microenvironment (TME), this compound aims to overcome resistance to immune checkpoint inhibitors (ICIs).[5] Preclinical studies have indicated that this compound remodels the TME towards a more immune-stimulatory state by increasing the populations of M1 macrophages and CD8+ T cells, while decreasing M2 macrophages and myeloid-derived suppressor cells (MDSCs).[5]
Comparative Analysis of TKI Effects on the Tumor Immune Microenvironment
The following table summarizes the known effects of this compound and other TKIs on key components of the tumor immune landscape. This data is compiled from various preclinical and clinical studies.
| TKI | Primary Targets | Effect on CD8+ T Cells | Effect on Regulatory T cells (Tregs) | Effect on Myeloid-Derived Suppressor Cells (MDSCs) | Effect on Tumor-Associated Macrophages (TAMs) | Other Notable Immune Effects |
| This compound | AXL, MER, CSF1R[1][2][3] | ↑ Infiltration[5] | No data found | ↓ Population[5] | ↓ M2 population, ↑ M1 population[5] | Enhances innate immune defenses.[1] |
| Regorafenib | VEGFR1-3, TIE2, PDGFR-β, FGFR, KIT, RET[6] | ↑ Infiltration[7] | ↓ Population[7] | ↓ Population[7] | Promotes M1 polarization, inhibits M2 polarization.[7] | Normalizes tumor vasculature.[7] |
| Sunitinib | VEGFR, PDGFR, c-KIT[8] | ↑ Infiltration[9] | ↓ Population[9][10] | ↓ Population[10] | No significant direct effect reported. | Can alleviate tumor hypoxia.[11] |
| Sorafenib | VEGFR, PDGFR, RAF kinases[12][13] | No data found | ↑ Population[12][14] | No data found | No significant direct effect reported. | Can induce an immunosuppressive microenvironment.[14] |
| Axitinib | VEGFR1-3[15][16] | ↑ Infiltration[17] | No data found | ↓ Suppressive capacity of monocytic MDSCs.[17][18] | No significant direct effect reported. | Reverses tumor-induced immunosuppression.[19] |
| Cabozantinib | MET, VEGFR2, AXL[20] | ↑ Effector T cells[20] | ↓ Function[20] | ↓ Population[21] | ↓ M2 polarization[22] | Increases sensitivity of tumor cells to T cell-mediated killing.[20] |
| Pazopanib | VEGFR1-3, PDGFR-α/β, c-kit[23] | No data found | No data found | No data found | No significant direct effect reported. | Can increase tumor hypoxia despite vascular normalization trends.[23][24] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided.
Experimental Protocols
Below are generalized methodologies for key experiments used to evaluate the immunomodulatory effects of TKIs, based on common practices in the cited literature.
1. In Vivo Tumor Models and TKI Administration
-
Cell Lines and Animal Models: Syngeneic mouse tumor models (e.g., MC38 colon adenocarcinoma, B16 melanoma) are commonly used. Tumor cells are implanted subcutaneously or orthotopically into immunocompetent mice (e.g., C57BL/6).
-
TKI Treatment: Once tumors are established, mice are randomized into treatment and control groups. TKIs are typically administered orally via gavage at specified doses and schedules. The control group receives a vehicle solution.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
2. Flow Cytometry for Immune Cell Population Analysis
-
Sample Preparation: Tumors and spleens are harvested, mechanically dissociated, and enzymatically digested to create single-cell suspensions. Red blood cells are lysed.
-
Antibody Staining: Cells are stained with a panel of fluorescently-conjugated antibodies specific for surface and intracellular markers of various immune cell populations (e.g., CD3, CD4, CD8 for T cells; FoxP3 for Tregs; CD11b, Gr-1 for MDSCs; F4/80, CD206 for macrophages).
-
Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. Data is processed using software (e.g., FlowJo) to quantify the percentage and absolute number of different immune cell subsets within the tumor and spleen.
3. Immunohistochemistry (IHC) for Immune Cell Infiltration
-
Tissue Preparation: Harvested tumors are fixed in formalin, embedded in paraffin, and sectioned.
-
Staining: Tissue sections are deparaffinized, rehydrated, and subjected to antigen retrieval. Sections are then incubated with primary antibodies against immune cell markers (e.g., CD8, FoxP3). A secondary antibody conjugated to an enzyme (e.g., HRP) and a chromogenic substrate are used for visualization.
-
Imaging and Quantification: Stained slides are imaged using a microscope. The density of positively stained cells within the tumor is quantified using image analysis software.
4. ELISA/Multiplex Immunoassay for Cytokine Profiling
-
Sample Collection: Blood is collected from mice to obtain serum, or tumor homogenates are prepared.
-
Assay Performance: Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead-based immunoassays (e.g., Luminex) are used to measure the concentrations of various cytokines and chemokines (e.g., IFN-γ, IL-10, TGF-β) in the serum or tumor lysates according to the manufacturer's instructions.
Conclusion
This compound distinguishes itself from many other TKIs through its specific targeting of the AXL/MER/CSF1R axis, which directly addresses key drivers of immunosuppression within the tumor microenvironment, particularly M2 macrophage polarization and MDSC proliferation. While other TKIs, such as regorafenib and sunitinib, also exhibit favorable immunomodulatory effects by reducing immunosuppressive cell populations and promoting an anti-tumor immune response, their mechanisms are often linked to broader anti-angiogenic effects. In contrast, some TKIs like sorafenib may even promote an immunosuppressive TME. The focused mechanism of this compound presents a promising strategy for reprogramming the tumor immune landscape to be more receptive to immunotherapy, warranting further investigation in clinical settings.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. This compound - Qurient Therapeutics - AdisInsight [adisinsight.springer.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Qurient's this compound receives FDA IND approval for chronic graft-versus-host disease trial < Pharma < Article - KBR [koreabiomed.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Immunomodulatory effects of regorafenib: Enhancing the efficacy of anti-PD-1/PD-L1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sunitinib Treatment-elicited Distinct Tumor Microenvironment Dramatically Compensated the Reduction of Myeloid-derived Suppressor Cells | In Vivo [iv.iiarjournals.org]
- 9. Modulating the tumor immune microenvironment with sunitinib malate supports the rationale for combined treatment with immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sunitinib facilitates the activation and recruitment of therapeutic anti-tumor immunity in concert with specific vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Beneficial effects of sunitinib on tumor microenvironment and immunotherapy targeting death receptor5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The current status of tumor microenvironment and cancer stem cells in sorafenib resistance of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Link of sorafenib resistance with the tumor microenvironment in hepatocellular carcinoma: Mechanistic insights [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. legacius-pharma.com [legacius-pharma.com]
- 16. Angiogenic and immunomodulatory biomarkers in axitinib-treated patients with advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Axitinib increases the infiltration of immune cells and reduces the suppressive capacity of monocytic MDSCs in an intracranial mouse melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The efficacy and safety of the combination of axitinib and pembrolizumab‐activated autologous DC‐CIK cell immunotherapy for patients with advanced renal cell carcinoma: a phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The multi-receptor inhibitor axitinib reverses tumor-induced immunosuppression and potentiates treatment with immune-modulatory antibodies in preclinical murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jitc.bmj.com [jitc.bmj.com]
- 21. Immune consequences of tyrosine kinase inhibitors that synergize with cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cabozantinib enhances CAIX specific CAR-T cells against renal cancer by improving effector functions and augmenting tumor immune microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Effect of pazopanib on tumor microenvironment and liposome delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Adrixetinib: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of Adrixetinib is critical due to its potential hazards. This compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] This guide provides essential information for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound, in line with established safety protocols and regulatory requirements.
Hazard Profile and Precautionary Measures
Before handling this compound for disposal, it is crucial to be aware of its hazard classifications. According to the Safety Data Sheet (SDS), this compound has the following hazard statements:
Personnel handling this compound waste must wear appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, to prevent exposure.[2][3]
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to "Dispose of contents/ container to an approved waste disposal plant." [1][2][3] This involves the following steps:
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., vials, pipettes, gloves), and spill cleanup materials, must be treated as hazardous waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3]
-
-
Containerization:
-
Collect all this compound waste in a designated, leak-proof, and sealable container.
-
The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound."
-
-
Storage:
-
Store the sealed waste container in a secure, designated area away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with the Safety Data Sheet (SDS) for this compound to ensure they can handle and transport the waste appropriately.
-
-
Documentation:
-
Maintain a record of the amount of this compound waste generated and the date of disposal.
-
Ensure you receive and retain a certificate of destruction or a similar manifest from the waste disposal vendor.[4]
-
Quantitative Data Summary
| Hazard Code | Description | Source |
| H302 | Harmful if swallowed | [1] |
| H410 | Very toxic to aquatic life with long lasting effects | [1] |
| Precautionary Statement | Description | Source |
| P264 | Wash skin thoroughly after handling. | [1] |
| P270 | Do not eat, drink or smoke when using this product. | [1] |
| P273 | Avoid release to the environment. | [1] |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell. | [1] |
| P330 | Rinse mouth. | [1] |
| P391 | Collect spillage. | [1] |
| P501 | Dispose of contents/ container to an approved waste disposal plant. | [1][2][3] |
Experimental Workflow for Disposal
Below is a diagram illustrating the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: This information is intended as a guide and does not replace the need to adhere to all applicable national and local regulations, as well as institutional policies.[3] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
